5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-2-4(8(11)12)3(5(9)10)7-6-2/h1H3,(H,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGSRUNVFVKCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901137 | |
| Record name | NoName_202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-38-3 | |
| Record name | 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-3-carboxylic acid, 5-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with the construction of the pyrazole core, followed by electrophilic nitration, and culminating in the hydrolysis of the ester to yield the target carboxylic acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.
Synthetic Strategy
The synthesis of this compound is strategically designed in three key stages. The overall synthetic scheme is depicted below. The initial step involves the condensation of ethyl 2,4-dioxovalerate with hydrazine hydrate to form the pyrazole ring of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. The second stage is the regioselective nitration of this intermediate at the C4 position of the pyrazole ring using a potent nitrating agent. The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This procedure details the formation of the pyrazole ring through the condensation of a β-dicarbonyl compound with hydrazine.
Methodology:
-
To a solution of ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL), hydrazine monohydrate (5.4 mL, 110.68 mmol) is added dropwise at 0 °C with stirring.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 15 hours.
-
Upon completion, the mixture is poured into water (50 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid.[1]
Quantitative Data:
| Product | Form | Yield | 1H NMR (CDCl3, 250 MHz) | EI-MS |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | White solid | 74% | δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H) | m/z = 155 [M+1]+ |
Step 2: Nitration of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol describes the electrophilic nitration of the pyrazole ring at the C4 position. The procedure is adapted from the nitration of a structurally similar pyrazole derivative.
Methodology:
-
In a flask equipped with a dropping funnel and a thermometer, concentrated sulfuric acid (20 mL) is cooled to 0 °C.
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate (5.0 g, 32.4 mmol) is added portion-wise, ensuring the temperature does not exceed 10 °C.
-
A pre-cooled mixture of fuming nitric acid (5 mL) and concentrated sulfuric acid (10 mL) is added dropwise to the reaction mixture, maintaining the temperature between 0 and 10 °C.
-
The mixture is stirred at this temperature for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography.
-
Once the reaction is complete, the mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried to afford Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate.
Logical Workflow for Nitration:
Caption: Experimental workflow for the nitration of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Step 3: Hydrolysis of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
The final step involves the saponification of the ethyl ester to the target carboxylic acid. This procedure is adapted from the hydrolysis of a similar pyrazole ester.[2]
Methodology:
-
Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate (4.0 g, 20.1 mmol) is dissolved in ethanol (150 mL).
-
A 10% aqueous solution of sodium hydroxide (100 mL) is added to the solution.
-
The mixture is heated at reflux for 2 hours. The reaction progress can be monitored by TLC.
-
After completion, the excess ethanol is removed under reduced pressure.
-
The aqueous residue is cooled in an ice bath and acidified to pH 2-3 with 2N hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Quantitative Data Summary:
| Starting Material | Reagents | Product | Expected Yield |
| Ethyl 2,4-dioxovalerate, Hydrazine hydrate | EtOH, AcOH | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | ~74% |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Fuming HNO₃, H₂SO₄ | Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | - |
| Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | NaOH (aq), EtOH, HCl (aq) | This compound | - |
Note: The yields for the nitration and hydrolysis steps are not explicitly reported in the searched literature for this specific substrate and would need to be determined experimentally.
Characterization Data of the Final Product
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| Appearance | Expected to be a solid |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and analyzed to confirm the structure.
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (fuming nitric acid and concentrated sulfuric acid). It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (safety goggles, acid-resistant gloves, and a lab coat). The temperature must be strictly controlled to avoid runaway reactions.
-
General Handling: All chemicals should be handled with care, following standard laboratory safety procedures. Material Safety Data Sheets (MSDS) for all reagents should be consulted before commencing any experimental work.
This technical guide provides a robust framework for the synthesis of this compound. The outlined protocols are based on established chemical transformations and can be adapted and optimized by researchers in a laboratory setting.
References
An In-depth Technical Guide to 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. The pyrazole scaffold is a well-established pharmacophore known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. The introduction of a nitro group and a carboxylic acid moiety to the 5-methylpyrazole core modifies its electronic and steric properties, potentially leading to novel therapeutic agents or functional materials. This document details the available physicochemical data, provides a plausible synthetic route with experimental considerations, and discusses the expected spectral characteristics.
Chemical and Physical Properties
This compound (CAS No. 5334-38-3) is a solid organic compound.[1][2] While experimentally determined physical properties are not extensively reported in publicly available literature, calculated values provide valuable insights into its characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | [1][2] |
| Molecular Weight | 171.11 g/mol | [1][2] |
| CAS Number | 5334-38-3 | [1][2] |
| Density (calculated) | 1.683 g/cm³ | |
| Boiling Point (calculated) | 466.2 °C at 760 mmHg | |
| Flash Point (calculated) | 235.8 °C | |
| LogP (calculated) | 0.84770 |
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptualized as a two-step process, beginning with the synthesis of the precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, followed by its nitration.
Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid
A common method for the synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid involves the oxidation of 3,5-dimethylpyrazole.
Experimental Protocol:
-
Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to approximately 70 °C.
-
Oxidation: Slowly add potassium permanganate to the heated solution while maintaining the temperature below 90 °C. The reaction is an oxidation of one of the methyl groups to a carboxylic acid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Acidification and Isolation: Acidify the filtrate to a pH of 2 with a suitable acid, such as dilute hydrochloric acid. The product, 3,5-pyrazoledicarboxylic acid, will precipitate out and can be collected by filtration. To obtain 5-methyl-1H-pyrazole-3-carboxylic acid, the remaining aqueous filtrate is neutralized to a pH of 5-6, leading to the precipitation of the desired product, which is then collected by filtration and washed.[2]
Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid
Proposed Experimental Protocol:
-
Dissolution: Dissolve 5-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent, such as concentrated sulfuric acid, under controlled cooling in an ice bath.
-
Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The solid precipitate of this compound can then be collected by filtration, washed with cold water until the washings are neutral, and dried.
It is important to note that the nitration of pyrazoles can be a vigorous reaction and requires careful control of temperature and addition rates. The use of alternative nitrating agents, such as 5-methyl-1,3-dinitro-1H-pyrazole, has been reported for the nitration of various aromatics and may offer a milder and more controlled reaction.[3]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three key functional groups: the pyrazole ring, the carboxylic acid, and the nitro group.
-
Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. The nitro group at the 4-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst.[4]
-
Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is valuable for the synthesis of a variety of derivatives with potential biological activities.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectral data can be inferred based on the analysis of its structural components and data from similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the N-H proton of the pyrazole ring.
-
-CH₃: A singlet with an integration of 3H, likely in the region of δ 2.0-2.5 ppm.
-
-NH: A broad singlet with an integration of 1H. The chemical shift of this proton can be highly variable depending on the solvent and concentration.
-
-COOH: A broad singlet with an integration of 1H, typically found at a downfield chemical shift, often above δ 10 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
-CH₃: A signal in the aliphatic region, typically around δ 10-20 ppm.
-
Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The carbon bearing the nitro group (C4) will be significantly deshielded.
-
-COOH: A signal for the carboxylic acid carbon, typically in the range of δ 160-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1500-1560 cm⁻¹ and one symmetric stretch around 1335-1385 cm⁻¹.
-
C=N and C=C stretches (pyrazole ring): Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.11 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and other characteristic fragments of the pyrazole ring.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited in the public domain, the pyrazole scaffold is a cornerstone in medicinal chemistry. Pyrazole derivatives have been reported to possess a wide range of pharmacological activities, including:
-
Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[5][6][7]
-
Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[5][6][7]
-
Anticancer: Some pyrazole-containing compounds have been investigated for their potential as anticancer agents.[6]
The presence of the nitro group can influence the biological activity, sometimes enhancing it or introducing new pharmacological properties. Further research is needed to fully elucidate the biological profile of this compound and its potential as a lead compound in drug discovery.
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical workflow common in chemical research.
Conclusion
This compound represents a molecule of significant interest for further investigation. Its synthesis is achievable through established chemical transformations, and its structure presents multiple points for diversification to create libraries of novel compounds. The predicted physicochemical and spectral properties provide a solid foundation for its identification and characterization. Given the rich pharmacology of the pyrazole nucleus, this compound and its derivatives are promising candidates for future drug discovery and development programs. Further experimental validation of its properties and a thorough investigation of its biological activities are warranted to unlock its full potential.
References
An In-depth Technical Guide on the Physicochemical Properties of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core substituted with methyl, nitro, and carboxylic acid functional groups. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] This technical guide provides a summary of the available physicochemical properties of this compound, outlines general experimental protocols for their determination, and discusses the current landscape of its known biological activities.
Core Physical Properties
For context, the related compound 5-methyl-1H-pyrazole-3-carboxylic acid has a reported melting point of 210-211°C.[3] The introduction of a nitro group, as in the title compound, would be expected to influence the melting point due to changes in molecular polarity and crystal lattice energy.
Table 1: Summary of Known and Predicted Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 5334-38-3 | [2] |
| Molecular Formula | C₅H₅N₃O₄ | [2] |
| Molecular Weight | 171.11 g/mol | [2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Expected to have some solubility in polar organic solvents. |
| pKa | Data not available | The carboxylic acid group imparts acidic properties. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly described in the reviewed literature. However, general methodologies for the synthesis of pyrazole carboxylic acids and the determination of their physical properties are well-established.
General Synthesis of Pyrazole Carboxylic Acids
The synthesis of pyrazole derivatives often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4] For this compound, a plausible synthetic route could involve the nitration of a 5-methyl-1H-pyrazole-3-carboxylic acid precursor.
Determination of Melting Point
A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.
Protocol:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated heating block.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.
Determination of Solubility
The solubility of a compound can be determined using the shake-flask method.[5]
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[5]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.[6]
Protocol:
-
A known mass of the compound is dissolved in a suitable solvent (typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, often corresponding to the pH at the half-equivalence point.[6]
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activities or any associated signaling pathways for this compound. The broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][7][8] However, without experimental data for the title compound, any discussion of its biological role would be purely speculative.
Due to the lack of information on its biological interactions, a diagram of a signaling pathway involving this compound cannot be generated at this time.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the initial characterization of a novel compound like this compound.
Conclusion
This technical guide consolidates the currently available information on the physical properties of this compound. While foundational data such as its molecular formula and weight are established, a significant gap exists in the experimental determination of its core physicochemical properties and biological activities. The provided general experimental protocols offer a roadmap for researchers to systematically characterize this compound. Further investigation is warranted to elucidate its properties and potential applications in medicinal chemistry and drug discovery.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scbt.com [scbt.com]
- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meddocsonline.org [meddocsonline.org]
- 8. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines information on its precursor, general synthetic methodologies, and predictive spectroscopic analysis based on structurally related compounds.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a nitro group, and a carboxylic acid. These functional groups are expected to significantly influence its chemical reactivity and potential biological activity.
| Property | Value | Source |
| CAS Number | 5334-38-3 | [1][2] |
| Molecular Formula | C₅H₅N₃O₄ | [1][2] |
| Molecular Weight | 171.11 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=NN1)C(=O)O)--INVALID-LINK--[O-] | |
| InChI Key | RFGSRUNVFVKCGD-UHFFFAOYSA-N |
Proposed Synthesis Pathway
A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor 5-methyl-1H-pyrazole-3-carboxylic acid, followed by its nitration.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid
This protocol is based on the oxidation of 3,5-dimethylpyrazole.
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Hydrochloric acid (HCl, dilute aqueous solution)
-
Sodium hydroxide (NaOH, aqueous solution)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to 70°C.
-
Slowly add potassium permanganate to the solution, maintaining the temperature below 90°C.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Wash the precipitate with distilled water.
-
Acidify the filtrate to pH 2 with dilute hydrochloric acid and allow it to stand overnight.
-
Collect the precipitated 3,5-pyrazoledicarboxylic acid by filtration.
-
Neutralize the remaining aqueous filtrate to pH 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.
-
Collect the white crystalline product by filtration and wash with distilled water.[3]
Proposed Experimental Protocol: Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid
This proposed protocol is based on standard electrophilic aromatic substitution nitration methods.[4][5][6]
Materials:
-
5-Methyl-1H-pyrazole-3-carboxylic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 5-methyl-1H-pyrazole-3-carboxylic acid to a cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the temperature of the reaction mixture between 0 and 10°C with constant stirring.
-
After the addition is complete, continue stirring at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with cold deionized water until the washings are neutral.
-
Dry the product under vacuum to yield this compound.
Structure Elucidation by Spectroscopic Methods
¹H NMR Spectroscopy
The proton NMR spectrum of the precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, in DMSO-d₆ shows a broad singlet for the carboxylic acid proton at approximately 12.83 ppm, a singlet for the C4-H proton at 6.43 ppm, and a singlet for the methyl protons at 2.22 ppm.[3]
For the nitrated product, the following shifts are predicted:
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| -COOH | > 13 (broad singlet) |
| -CH₃ | ~2.5 (singlet) |
| NH | ~14-15 (broad singlet) |
The introduction of the electron-withdrawing nitro group at the C4 position would result in the disappearance of the C4-H signal. The deshielding effect of the nitro group is expected to cause a downfield shift of the adjacent methyl and NH protons.
¹³C NMR Spectroscopy
Based on typical chemical shifts for pyrazole derivatives, the predicted ¹³C NMR spectrum is as follows:
| Predicted ¹³C NMR Data | |
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -COOH | 160-165 |
| C3 | 145-150 |
| C4-NO₂ | 135-140 |
| C5-CH₃ | 148-153 |
| -CH₃ | 12-15 |
The chemical shifts of the pyrazole ring carbons are significantly influenced by the substituents. The presence of the nitro group is expected to cause a downfield shift for C4, while the carboxylic acid and methyl groups will also affect the chemical shifts of C3 and C5, respectively.
FTIR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Predicted FTIR Data | |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (very broad) |
| N-H (Pyrazole) | 3200-3100 (broad) |
| C=O (Carboxylic Acid) | 1725-1700 |
| N-O (Nitro, asymmetric) | 1550-1500 |
| N-O (Nitro, symmetric) | 1360-1300 |
| C-N, C=C, N=N (Ring) | 1600-1400 |
The broad O-H stretch from the carboxylic acid dimer is a key feature. The strong C=O stretch and the characteristic asymmetric and symmetric stretches of the nitro group are also expected to be prominent.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 171. Key fragmentation patterns for pyrazoles often involve the loss of small molecules.
Caption: Predicted major fragmentation pathways in EI-MS.
Predicted Fragmentation:
-
[M]⁺˙ at m/z 171: The molecular ion.
-
Loss of -OH (m/z 154): From the carboxylic acid group.
-
Loss of -NO₂ (m/z 125): A common fragmentation for nitroaromatic compounds.
-
Loss of -COOH (m/z 126): Decarboxylation is a typical fragmentation pathway for carboxylic acids.
Further fragmentation of these primary ions would lead to smaller, characteristic fragments of the pyrazole ring structure.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical steps to confirm the structure of this compound.
Caption: Logical workflow for synthesis and structural confirmation.
Conclusion
The structural elucidation of this compound can be confidently approached through a combination of a well-defined synthetic pathway and comprehensive spectroscopic analysis. While direct experimental data is currently scarce in the literature, the analysis of its precursor and related compounds provides a strong predictive framework for its ¹H NMR, ¹³C NMR, FTIR, and mass spectra. The methodologies and predicted data presented in this guide offer a solid foundation for any research involving the synthesis and characterization of this compound. It is recommended that any future work on this molecule includes the acquisition and publication of its full experimental spectroscopic data to confirm these predictions.
References
In-Depth Technical Guide: 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
CAS Number: 5334-38-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related pyrazole derivatives to present a predictive but thorough resource.
Chemical and Physical Properties
This compound is a pyrazole derivative characterized by the presence of a methyl group at the 5-position, a nitro group at the 4-position, and a carboxylic acid at the 3-position of the pyrazole ring. These functional groups are expected to influence its chemical reactivity, physical properties, and biological activity.
| Property | Value | Source |
| CAS Number | 5334-38-3 | [1] |
| Molecular Formula | C₅H₅N₃O₄ | [1] |
| Molecular Weight | 171.11 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Purity | Commercially available up to 95.0% |
Synthesis Pathway
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be extrapolated from the synthesis of related nitropyrazole carboxylic acids. A common approach involves the cyclization of a suitably substituted precursor followed by nitration.
A potential synthetic workflow is outlined below:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
Based on general procedures for similar compounds, a potential experimental protocol is as follows:
-
Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester: Ethyl 2-butynoate is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated under reflux to drive the cyclocondensation reaction to completion. The product is then isolated by removal of the solvent and purified, for example, by crystallization.
-
Nitration: The synthesized ester is carefully treated with a nitrating mixture, such as a combination of nitric acid and sulfuric acid, at a controlled low temperature (e.g., 0-5 °C) to introduce the nitro group at the 4-position of the pyrazole ring. The reaction is quenched by pouring the mixture onto ice, and the crude product is collected by filtration.
-
Hydrolysis: The nitro-ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the final product, this compound. The product is then filtered, washed, and dried.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Chemical Shifts / Bands |
| ¹H NMR | - -CH₃: A singlet around δ 2.3-2.7 ppm. - -NH (pyrazole): A broad singlet at a downfield chemical shift, typically >10 ppm. - -COOH: A very broad singlet, often >12 ppm. |
| ¹³C NMR | - -CH₃: An upfield signal around δ 10-15 ppm. - C3 & C5 (pyrazole): Signals in the range of δ 140-160 ppm. - C4 (pyrazole, with -NO₂): A signal around δ 120-135 ppm. - -COOH: A downfield signal around δ 160-170 ppm. |
| IR (cm⁻¹) | - O-H (carboxylic acid): A broad band from 2500-3300 cm⁻¹. - C=O (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹. - N-O (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. - C=N & C=C (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region. |
| Mass Spec (m/z) | - [M]+: Expected molecular ion peak at approximately 171.03. |
Potential Applications in Drug Development
While direct pharmacological studies on this compound are scarce, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas.
General Biological Activities of Pyrazole Derivatives:
-
Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2][3]
-
Antimicrobial: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal activities.[2][3]
-
Anticancer: Several pyrazole-containing compounds have been investigated for their potential as anticancer agents.
-
Antiviral and Antidepressant Activities: The versatility of the pyrazole ring has led to its incorporation in molecules with antiviral and antidepressant properties.
The presence of the nitro group and carboxylic acid in this compound suggests it could be a valuable intermediate for the synthesis of more complex, biologically active molecules. For instance, the nitro group can be reduced to an amine, providing a handle for further functionalization, and the carboxylic acid can be converted to esters or amides to modulate the compound's pharmacokinetic properties.
Signaling Pathways
There is no specific information available in the searched literature detailing the interaction of this compound with any particular signaling pathway. However, given the known activities of other pyrazole derivatives, it is plausible that this compound or its derivatives could interact with pathways involved in inflammation, such as the cyclooxygenase (COX) pathway, or pathways related to microbial growth. Further research is needed to elucidate any specific biological targets.
The general mechanism of action for some anti-inflammatory pyrazole-based drugs involves the inhibition of COX enzymes, which are key in the biosynthesis of prostaglandins.
Caption: Hypothetical interaction of pyrazole derivatives with the COX signaling pathway.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided, particularly regarding the synthesis and biological activity, is based on extrapolations from related compounds due to the limited data available for this compound. Further experimental validation is required. This compound is for research use only and not for diagnostic or therapeutic use.
References
A Deep Dive into Substituted Nitropyrazole Carboxylic Acids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of substituted nitropyrazole carboxylic acids, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document outlines their synthesis, biological activities, and mechanisms of action, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the molecular interactions and experimental designs.
Synthesis of Substituted Nitropyrazole Carboxylic Acids
The core structure, 4-nitropyrazole-3-carboxylic acid, serves as a crucial starting material for the synthesis of various derivatives. Several synthetic routes to this key intermediate have been reported. One common method involves the nitration of a pyrazole precursor followed by oxidation. For instance, 3(5)-methyl-1H-pyrazole can be nitrated to yield the corresponding nitro derivative, which is then oxidized to 4-nitropyrazole-3-carboxylic acid.[1] Another approach involves the reduction of a dinitro compound followed by diazotization and substitution.[1] The synthesis of 4-nitropyrazole, a precursor to the carboxylic acid, can be achieved by the rearrangement of N-nitropyrazole in concentrated sulfuric acid or through the nitration of 4-iodopyrazole.[2]
The general synthetic approach to producing various substituted nitropyrazole carboxylic acids often involves a multi-step process that begins with the synthesis of the pyrazole ring, followed by nitration and subsequent functionalization of the carboxylic acid group or other positions on the pyrazole ring.
A general workflow for the synthesis of substituted nitropyrazole carboxylic acids is depicted below:
Biological Activities and Quantitative Data
Substituted nitropyrazole carboxylic acids have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following tables summarize the quantitative data reported in the literature for various derivatives.
Antimicrobial Activity
The antimicrobial potential of substituted nitropyrazole carboxylic acids has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of efficacy.
| Compound | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| 1 | 3-phenyl, trifluoromethyl | Staphylococcus aureus (MRSA) | 0.39 | [3] |
| 2 | Naphthyl-derived hydrazone | Acinetobacter baumannii | 0.78 - 1.56 | [3] |
| 3 | 3-Coumarinyl | Methicillin-resistant S. aureus (MRSA) | - | [3] |
| 4 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | - | Escherichia coli | 0.25 |
| 5 | - | Streptococcus epidermidis | 0.25 | [4] |
| 6 | 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | Varies | S. aureus, E. coli, C. albicans | - |
| 7 | 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives | Acinetobacter baumannii | 4 | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.
| Compound | Substituent(s) | Assay | IC50 (µM) | Reference |
| 8 | Pyrazole-NO hybrid | Carrageenan-induced paw edema | - | [5] |
| 9 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | - | [4] |
| 10 | 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 | [6] |
| 11 | 3,5-diarylpyrazole | COX-2 Inhibition | 0.01 | [6] |
| 12 | Pyrazole-thiazole hybrid | COX-2 Inhibition | 0.03 | [6] |
| 13 | Pyrazolo-pyrimidine | COX-2 Inhibition | 0.015 | [6] |
Anticancer Activity
Several substituted nitropyrazole carboxylic acids have been investigated for their potential as anticancer agents, with some demonstrating significant cytotoxicity against various cancer cell lines.
| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 14 | Pyrazole-benzimidazole derivatives | - | - | [7] |
| 15 | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | 6.45 (48h) | [8] |
| 16 | 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 | [9] |
| 17 | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 | [9] |
| 18 | Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | [10] |
| 19 | 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | HCT-116 (Colon) | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments cited in the literature on substituted nitropyrazole carboxylic acids.
Synthesis of 4-Nitropyrazole-3-carboxylic Acid
Materials:
-
Heteroaromatic amine (2 mmol)
-
Distilled water (15 ml)
-
Oxyketone (1.54 g, 5 mmol)
-
Sodium bicarbonate (NaHCO3)
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the heteroaromatic amine in distilled water in a suitable flask.[1]
-
Heat the solution to 40°C.[1]
-
Add the oxyketone in small portions to the heated solution.[1]
-
Stir the resulting suspension at 40°C for 18 hours.[1]
-
After 18 hours, add sodium bicarbonate to the reaction mixture.[1]
-
Extract the solution with diethyl ether.[1]
-
Combine the organic phases and wash with brine.[1]
-
Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo to obtain the target product.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Materials:
-
Test compound (substituted nitropyrazole carboxylic acid)
-
Bacterial culture in appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using sterile broth to achieve a range of concentrations.[9][12]
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in broth.[12]
-
Inoculate each well of the microtiter plate containing the test compound with the bacterial suspension.[9]
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).[12]
-
Incubate the plates at 37°C for 18-24 hours.[9]
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13] Alternatively, the optical density can be measured using a plate reader.[12]
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
Materials:
-
Test compound
-
Carrageenan solution (1% w/v in saline)
-
Experimental animals (rats or mice)
-
Plethysmometer or calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Administer the test compound orally or intraperitoneally to the animals at a predetermined dose.[14][15]
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce inflammation.[14][16]
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[14][16]
-
A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.[17]
Mechanisms of Action and Signaling Pathways
The therapeutic effects of substituted nitropyrazole carboxylic acids are mediated through their interaction with various cellular targets and signaling pathways.
Anti-inflammatory Mechanism: COX Inhibition
A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[6] Many substituted pyrazoles exhibit selective inhibition of COX-2, the isoform induced during inflammation, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.[6][11]
A simplified representation of the COX pathway and its inhibition is shown below:
Anticancer Mechanisms: Modulation of Key Signaling Pathways
The anticancer activity of substituted nitropyrazole carboxylic acids is often linked to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Key pathways implicated include the NF-κB, PI3K/Akt, and MAPK pathways.
NF-κB Signaling Pathway: The NF-κB pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival and proliferation. Some pyrazole derivatives have been shown to inhibit this pathway.[18]
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Its dysregulation is common in cancer. Some pyrazole derivatives have been identified as inhibitors of components of this pathway, such as PI3K.[19]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transmits extracellular signals to the cell nucleus to regulate processes like cell proliferation, differentiation, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Nitropyrazole-3-carboxylic acid CAS#: 5334-40-7 [amp.chemicalbook.com]
- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide on 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid
This guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in drug development. It covers the compound's discovery, historical context, synthesis, and physicochemical properties.
Introduction
This compound is a pyrazole derivative characterized by a methyl group at the 5-position, a nitro group at the 4-position, and a carboxylic acid group at the 3-position of the pyrazole ring. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1][2] The introduction of a nitro group, a strong electron-withdrawing group, and a carboxylic acid moiety can significantly influence the electronic properties and potential biological activity of the molecule.
While the specific discovery and a detailed historical timeline for this compound are not extensively documented in readily available literature, its existence is noted in chemical databases with the CAS Registry Number 5334-38-3.[3][4] The study of pyrazole derivatives has been an active area of research for over a century, with a significant focus on their applications in pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Registry Number | 5334-38-3 | [3][4] |
| Molecular Formula | C₅H₅N₃O₄ | [3][4] |
| Molecular Weight | 171.11 g/mol | [4] |
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the currently reviewed literature. However, based on established synthetic routes for analogous pyrazole carboxylic acids, a potential synthetic pathway can be proposed.[5][6]
A common method for the synthesis of the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible starting material would be a derivative of acetoacetic acid, which would provide the C3-C4-C5 backbone with the methyl group at the eventual C5 position.
A generalized experimental workflow for the synthesis of a substituted pyrazole carboxylic acid is outlined below.
Caption: A generalized workflow for the synthesis of pyrazole carboxylic acids.
Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized protocol for the synthesis of this compound, adapted from procedures for similar compounds.[5][6]
Materials:
-
Ethyl 2-nitroacetoacetate (or a similar β-ketoester with a nitro group precursor)
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate:
-
Dissolve ethyl 2-nitroacetoacetate in ethanol.
-
Add hydrazine hydrate dropwise to the solution while stirring.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
-
Nitration (if starting with a non-nitrated precursor):
-
If starting with ethyl 5-methyl-1H-pyrazole-3-carboxylate, the nitration step would be required.
-
Carefully add the pyrazole ester to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain a low temperature during the addition and subsequent stirring.
-
Pour the reaction mixture over ice and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent to obtain the nitrated ester.
-
-
Hydrolysis to this compound:
-
Dissolve the ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for a few hours to facilitate the hydrolysis of the ester.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
-
Purification:
-
The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Data
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:
-
A singlet for the methyl (CH₃) protons.
-
A broad singlet for the carboxylic acid (COOH) proton, typically downfield.
-
A singlet for the pyrazole ring NH proton, which may be exchangeable with D₂O.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:
-
A signal for the methyl carbon.
-
Signals for the pyrazole ring carbons, with the carbon bearing the nitro group shifted downfield.
-
A signal for the carboxylic acid carbonyl carbon.
Expected IR (Infrared) Spectroscopy Data:
-
A broad O-H stretching band for the carboxylic acid.
-
A C=O stretching band for the carboxylic acid.
-
N-H stretching for the pyrazole ring.
-
Asymmetric and symmetric stretching bands for the nitro (NO₂) group.[11]
Expected Mass Spectrometry Data:
-
A molecular ion peak corresponding to the molecular weight of the compound (171.11 g/mol ).
-
Fragmentation patterns characteristic of the loss of functional groups such as COOH, NO₂, and CH₃.[9]
Biological Activity
The specific biological activity of this compound has not been detailed in the reviewed scientific literature. However, the pyrazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[2][12] Pyrazole derivatives have been reported to exhibit a broad spectrum of activities, including:
The presence of the nitro group, a known feature in some antimicrobial and anticancer agents, suggests that this compound could be a candidate for biological screening. Further research would be necessary to determine its specific biological targets and pharmacological profile.
Caption: Potential biological activities associated with the pyrazole scaffold.
Conclusion
This compound is a chemical entity with potential for further investigation, particularly in the context of drug discovery, owing to its pyrazole core and nitro functionalization. While its specific history and biological profile are not well-documented, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The outlined hypothetical synthesis and expected spectroscopic characteristics offer a starting point for researchers interested in exploring this molecule. Further empirical studies are required to fully elucidate its synthesis, properties, and biological significance.
References
- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]
- 8. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 10. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 13. mc.minia.edu.eg [mc.minia.edu.eg]
An In-depth Technical Guide to the Thermodynamic Properties of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental and computational protocols applicable to nitropyrazole derivatives and other energetic materials. This guide also includes essential safety and handling information.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values may be predicted rather than experimentally determined.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | [1] |
| Molecular Weight | 171.11 g/mol | [1] |
| CAS Number | 5334-38-3 | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 131 - 134 °C | [2] |
| Boiling Point | 325 °C | [2] |
Thermodynamic Data
| Thermodynamic Property | Symbol | Typical Units | Description |
| Enthalpy of Formation | ΔHf° | kJ/mol | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. High positive enthalpies of formation are characteristic of energetic materials.[3] |
| Enthalpy of Combustion | ΔHc° | kJ/mol | The heat released when one mole of the compound undergoes complete combustion with oxygen at standard conditions. |
| Heat Capacity | Cp | J/(mol·K) | The amount of heat required to raise the temperature of one mole of the substance by one Kelvin. |
| Gibbs Free Energy of Formation | ΔGf° | kJ/mol | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. It indicates the spontaneity of the formation reaction. |
| Decomposition Temperature | Td | °C or K | The temperature at which the compound begins to chemically decompose. This is a critical parameter for assessing thermal stability.[3] |
Experimental Protocols for Thermodynamic Characterization
The following sections describe the standard experimental techniques used to measure the thermodynamic properties of energetic materials like this compound.
Bomb calorimetry is the primary method for determining the enthalpy of combustion of solid and liquid samples. From this, the standard enthalpy of formation can be calculated using Hess's Law.
Methodology:
-
Sample Preparation: A precisely weighed pellet of the sample (typically 0.5 - 1.0 g) is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Fuse Wire: A fuse wire of known length and mass is connected to two electrodes, with the wire in contact with the sample pellet.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.
-
Temperature Equilibration: The water is stirred until a stable initial temperature is reached. Temperature readings are taken at regular intervals to establish a baseline.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is recorded at short intervals as it rises due to the heat released by the combustion. Readings continue until a maximum temperature is reached and begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat released by the combustion of the fuse wire.
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to study the thermal behavior of materials. It can determine melting points, decomposition temperatures, and enthalpies of phase transitions. For nitropyrazole derivatives, DSC is crucial for assessing their thermal stability.[4]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in a sample pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 5, 10, or 20 °C/min), is set. The cell is purged with an inert gas, such as nitrogen.
-
Heating and Data Collection: The temperature of the cell is increased linearly with time. The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak onset temperature is often taken as the melting or decomposition temperature. The area under the peak is proportional to the enthalpy change of the transition.
Computational Thermochemistry
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable estimates of thermodynamic properties.
Methodology:
-
Molecular Modeling: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is typically calculated using isodesmic reactions. This involves creating a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed total energies of all species. By using known experimental enthalpies of formation for the other compounds in the reaction, the enthalpy of formation of the target molecule can be determined with good accuracy.
Safety and Handling
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
GHS Hazard Classification: [5]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Category 2 - Causes skin irritation.
-
Eye Irritation: Category 2 - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.
Precautionary Measures: [5][6]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.
As with all energetic materials, there is a potential for rapid decomposition or explosion under certain conditions (e.g., heat, shock, friction). A thorough risk assessment should be conducted before any experimental work.[7][8][9]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the thermodynamic characterization of a novel energetic compound like this compound.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. dsiac.dtic.mil [dsiac.dtic.mil]
- 7. Storage and Handling of Energetic Materials | Saraduke Technical Services [saraduketechnicalservices.com]
- 8. 05 – Energetic Materials: Safety, Storage, and Handling | R + P MESPRO [rp-mespro.de]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Potential Research Areas for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a small heterocyclic molecule belonging to the pyrazole class of compounds. While specific research on this particular molecule is limited, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2][3] This technical guide outlines potential research avenues for this compound, leveraging the known biological activities of structurally related pyrazole-3-carboxylic acid derivatives. The following sections detail promising areas of investigation, relevant experimental protocols, and potential signaling pathways for exploration.
Core Compound Profile
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 5334-38-3 | [4] |
| Molecular Formula | C₅H₅N₃O₄ | [4] |
| Molecular Weight | 171.11 g/mol | [4] |
| Appearance | White solid (predicted) | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |
Potential Research Areas and Methodologies
The structural features of this compound, namely the pyrazole core, the carboxylic acid group, and the nitro group, suggest several promising avenues for therapeutic research.
Anti-inflammatory Activity
The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitor Celecoxib.[5][6] The anti-inflammatory potential of this compound and its derivatives represents a primary area for investigation.
2.1.1. Proposed Mechanism of Action: COX-2 Inhibition
Many pyrazole-based anti-inflammatory agents exert their effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.[2][5][7]
2.1.2. Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for evaluating the anti-inflammatory potential.
2.1.3. Detailed Experimental Protocols
-
Synthesis of this compound: A potential synthetic route involves the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid. Detailed procedures for similar pyrazole nitrations can be adapted.[8]
-
COX Inhibition Assay (In Vitro): A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) can be utilized. This assay measures the peroxidase activity of COX-1 and COX-2. The compound is incubated with the respective enzyme, and the inhibition of the reaction is measured spectrophotometrically. IC50 values are calculated from the dose-response curves.
-
Carrageenan-Induced Paw Edema (In Vivo): This is a standard model for acute inflammation.[9]
-
Administer the test compound or vehicle to rodents (e.g., Wistar rats) orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated group.
-
2.1.4. Quantitative Data for Structurally Similar Compounds
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivative 11 | COX-2 | 0.043 | High | [10] |
| Pyrazole Derivative 12 | COX-2 | 0.049 | High | [10] |
| Pyrazole Derivative 15 | COX-2 | 0.045 | High | [10] |
| Pyrazolylthiazole Carboxylic Acid 2h | - | MIC 6.25 µg/mL (Antibacterial) | - | [11] |
Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties.[12][13][14] The presence of the nitro group in the target molecule may enhance its antimicrobial potential.
2.2.1. Proposed Mechanism of Action: DNA Gyrase Inhibition
A potential mechanism for the antibacterial activity of pyrazole compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12][15]
2.2.2. Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity evaluation.
2.2.3. Detailed Experimental Protocols
-
Disk Diffusion Assay:
-
Prepare a lawn of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) on a Mueller-Hinton agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compound.
-
Place the discs on the agar surface and incubate for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
-
-
Broth Microdilution for MIC Determination:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]
-
2.2.4. Quantitative Data for Structurally Similar Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Hybrid 10 | S. aureus | 1.9 - 3.9 | [12] |
| Naphthyl-substituted pyrazole 6 | S. aureus | 0.78 - 1.56 | [12] |
| Naphthyl-substituted pyrazole 6 | A. baumannii | 0.78 - 1.56 | [12] |
| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | C. albicans | IC50: 34.25 | [17] |
Proposed Signaling Pathways
Anti-inflammatory Signaling Pathway
Caption: Proposed inhibition of the COX-2 pathway.
Antimicrobial Signaling Pathway
Caption: Proposed inhibition of bacterial DNA gyrase.
Future Directions and Conclusion
This compound presents a promising starting point for the development of novel therapeutic agents. The initial research focus should be on the synthesis of the core compound and a library of its derivatives, followed by systematic screening for anti-inflammatory and antimicrobial activities as outlined in this guide. Further investigations into their mechanisms of action, structure-activity relationships (SAR), and safety profiles will be crucial for advancing promising candidates through the drug discovery pipeline. The established pharmacological importance of the pyrazole scaffold provides a strong rationale for the exploration of this and related compounds.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. meddocsonline.org [meddocsonline.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile expected for this class of compound and furnishes a detailed, generalized experimental protocol for its precise determination.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrazole ring, a foundational structure in many pharmacologically active agents. The presence of a carboxylic acid group, a nitro group, and a methyl group imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance, all of which influence its solubility in various solvents. Understanding its solubility is a critical first step in the design of crystallization processes, formulation development, and in vitro/in vivo assay design.
Qualitative Solubility Profile
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can engage in hydrogen bonding with the solvent. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar nature of the nitro and carboxylic acid groups can interact with the polar aprotic solvent. |
| Non-polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant interaction with non-polar solvents. |
| Aqueous Base | 5% Sodium Hydroxide | High | The acidic carboxylic acid group will be deprotonated to form a highly soluble salt. |
| Aqueous Acid | 5% Hydrochloric Acid | Low | The presence of a strong acid is unlikely to increase the solubility of the already acidic compound. |
Note: This table is based on the general chemical principles of solubility and the known behavior of similar compounds. Experimental verification is required for precise data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely accepted equilibrium solubility method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Carefully remove the vials from the shaker and allow the solid to settle.
-
Withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvents.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the filtered supernatant samples into the HPLC.
-
Determine the concentration of the solute in the supernatant by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is the concentration of the compound in the saturated solution. Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
starting materials for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid synthesis
This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a valuable building block for researchers, scientists, and drug development professionals in the field of medicinal chemistry. This document outlines a plausible and efficient synthetic pathway, detailing the necessary starting materials, experimental protocols, and expected outcomes.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step process commencing with readily available starting materials. The overall synthetic scheme involves the formation of the pyrazole core, followed by hydrolysis of an ester intermediate, and concluding with the regioselective nitration of the pyrazole ring.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
The initial step involves the cyclocondensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This reaction is a well-established method for the synthesis of pyrazole derivatives.
Experimental Protocol:
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at 0 °C with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Ratio |
| Ethyl Acetoacetate | 130.14 | 1.0 |
| Hydrazine Hydrate | 50.06 | 1.1 |
| Ethanol | 46.07 | Solvent |
| Ethyl Acetate | 88.11 | Extraction |
| Brine | - | Washing |
| Anhydrous Na2SO4 | 142.04 | Drying Agent |
Table 1: Reagents and solvents for the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Step 2: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid
The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved through a standard saponification procedure.
Experimental Protocol:
Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. To this solution, sodium hydroxide (2.5 eq) is added, and the mixture is heated to reflux for 2-3 hours. After the reaction is complete, as indicated by TLC, the ethanol is removed under reduced pressure. The aqueous solution is then cooled to 0 °C and acidified to a pH of 3-4 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-Methyl-1H-pyrazole-3-carboxylic acid. A yield of approximately 88% can be expected for this step.[1]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Ratio |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 154.17 | 1.0 |
| Sodium Hydroxide | 40.00 | 2.5 |
| Ethanol/Water | - | Solvent |
| Concentrated HCl | 36.46 | Acidification |
Table 2: Reagents and solvents for the synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid.
Step 3: Synthesis of this compound
The final step is the regioselective nitration of the pyrazole ring at the C4 position. This is a critical transformation that requires careful control of reaction conditions to avoid side products.
Experimental Protocol:
5-Methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) is added portion-wise to a cold (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction temperature is maintained below 5 °C during the addition. After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1-2 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is washed thoroughly with cold water until the washings are neutral to litmus paper. The product is then dried under vacuum to yield this compound.
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | 126.11 | 1.0 |
| Concentrated H2SO4 | 98.08 | Catalyst/Solvent |
| Fuming HNO3 | 63.01 | Nitrating Agent |
Table 3: Reagents for the synthesis of this compound.
Experimental Workflow
The overall experimental workflow can be visualized as a sequential process involving reaction, workup, and purification for each synthetic step.
Figure 2: Detailed experimental workflow for the synthesis.
Biological Significance and Potential Applications
Pyrazole derivatives are a well-known class of heterocyclic compounds that exhibit a broad spectrum of biological activities.[2][3] These activities include anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][3] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the parent molecule. Therefore, this compound represents a key intermediate for the synthesis of novel bioactive compounds and can be a valuable scaffold in drug discovery programs. Further investigation into its biological profile and potential involvement in specific signaling pathways is warranted.
Figure 3: General role of novel scaffolds in the drug discovery pipeline.
References
Methodological & Application
Application Notes and Protocols for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (C₅H₅N₃O₄, MW: 171.11 g/mol , CAS: 5334-38-3) is a versatile heterocyclic building block in organic synthesis.[1][2] Its trifunctional nature, featuring a carboxylic acid, a nitro group, and a pyrazole core, offers multiple reaction sites for the construction of complex molecular architectures. The pyrazole scaffold is a key pharmacophore found in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] This document provides detailed application notes and experimental protocols for the synthetic manipulation of this compound, focusing on key transformations of its functional groups.
Key Synthetic Transformations
The primary synthetic utility of this compound lies in the independent or sequential reactions of its carboxylic acid and nitro group. These transformations allow for its use as a scaffold in the synthesis of more complex substituted pyrazoles, which are valuable intermediates in medicinal chemistry.
Diagram of Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Application 1: Esterification of the Carboxylic Acid Group
The carboxylic acid moiety of this compound can be readily converted to its corresponding esters. These ester derivatives can serve as intermediates for further functionalization or as final products in their own right. A common and effective method for this transformation is Fischer esterification, often facilitated by a strong acid or a dehydrating agent.
Experimental Protocol: Methyl Ester Synthesis
This protocol is adapted from a procedure for the esterification of the closely related 4-Nitro-1H-pyrazole-3-carboxylic acid.[4]
Workflow for Esterification
Caption: Workflow for the synthesis of methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous methanol (8-10 volumes).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the cooled suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature (15-25 °C) and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure at 35-45 °C using a rotary evaporator.
-
To remove residual water and thionyl chloride, add toluene (2 volumes) to the residue and concentrate again under reduced pressure. Repeat this azeotropic drying step twice.
-
The resulting solid is the desired methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate.
Quantitative Data (Based on a similar reaction)
| Parameter | Value | Reference |
| Reactant | 4-Nitro-1H-pyrazole-3-carboxylic acid | [4] |
| Product | Methyl 4-nitro-1H-pyrazole-3-carboxylate | [4] |
| Yield | 98-99% | [4] |
| Reaction Time | 16-24 hours | [4] |
| Temperature | 0-5 °C to 15-25 °C | [4] |
Application 2: Amide Bond Formation
The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to form the corresponding amide derivatives. These pyrazole carboxamides are of significant interest in drug discovery. Amide coupling reactions are typically mediated by coupling reagents to form a reactive intermediate.
Experimental Protocol: Amide Synthesis using HATU
This protocol is a general procedure for amide coupling using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a common and efficient coupling reagent.[5]
Workflow for Amide Coupling
Caption: General workflow for the HATU-mediated synthesis of pyrazole carboxamides.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Quantitative Data (Representative)
| Parameter | Value |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Typical Yield | 60-90% |
| Reaction Time | 2-16 hours |
| Temperature | Room Temperature |
Application 3: Reduction of the Nitro Group
The nitro group at the 4-position of the pyrazole ring can be selectively reduced to an amino group. This transformation provides access to 4-aminopyrazole derivatives, which are valuable precursors for the synthesis of fused heterocyclic systems and other substituted pyrazoles.
Experimental Protocol: Nitro Group Reduction using SnCl₂
This protocol is based on a well-established method for the reduction of nitroarenes, including nitro-substituted pyrazoles, which is a key step in the synthesis of Sildenafil.[6]
Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group using tin(II) chloride.
Materials:
-
This compound (or its ester/amide derivative)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (optional, if starting with the free acid)
-
Sodium hydroxide solution (e.g., 2M)
-
Ethyl acetate or Dichloromethane
-
Celite
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 eq).
-
Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and cool in an ice bath.
-
Carefully basify the aqueous solution with a sodium hydroxide solution to pH 8-10.
-
Filter the resulting suspension through a pad of Celite to remove tin salts, washing the pad with the extraction solvent.
-
Extract the filtrate with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 4-amino-5-methyl-1H-pyrazole derivative.
Quantitative Data (Representative)
| Parameter | Value |
| Reducing Agent | SnCl₂·2H₂O |
| Solvent | Ethanol |
| Typical Yield | 70-95% |
| Reaction Time | 1-4 hours |
| Temperature | Reflux |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of pyrazole-based compounds. The protocols provided herein for esterification, amide coupling, and nitro group reduction offer reliable methods for the selective modification of this starting material. These transformations open avenues for the creation of diverse molecular libraries for screening in drug discovery and materials science. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid as a Versatile Building Block for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a highly functionalized pyrazole derivative that serves as a valuable starting material for the synthesis of a variety of fused heterocyclic compounds. Its strategic placement of a nitro group, a carboxylic acid, and a methyl group on the pyrazole core allows for sequential and regioselective transformations to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.
Overview of Synthetic Strategy
The primary synthetic utility of this compound lies in its conversion to the key intermediate, ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate. This transformation involves two main steps: esterification of the carboxylic acid and subsequent reduction of the nitro group. This amino pyrazole ester is a versatile precursor for the construction of various fused heterocyclic systems through cyclocondensation reactions.
Key Synthetic Transformations and Protocols
Esterification of this compound
The conversion of the carboxylic acid to its corresponding ethyl ester is a crucial step to enhance its reactivity in subsequent reactions. A common method for this transformation is Fischer esterification.
Protocol 1: Synthesis of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
-
Materials:
-
This compound
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Suspend this compound (1 equivalent) in absolute ethanol (10-20 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or slowly add thionyl chloride (1.1 equivalents) at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate, which can be purified by recrystallization or column chromatography.
-
Reduction of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amino group, which is essential for subsequent cyclization reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 2: Synthesis of Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate
-
Materials:
-
Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or a balloon filled with hydrogen
-
Celite®
-
-
Procedure:
-
Dissolve ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate (1 equivalent) in methanol or ethanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C catalyst (5-10% w/w).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) or bubble hydrogen through the solution using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate, which is often used in the next step without further purification.
-
Synthesis of Fused Heterocycles
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are purine bioisosteres and are known to possess a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] They can be synthesized by reacting the aminopyrazole intermediate with various one-carbon synthons.
Protocol 3: Synthesis of 3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Materials:
-
Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate
-
Formamide
-
High-temperature thermometer, heating mantle.
-
-
Procedure:
-
A mixture of ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) and an excess of formamide (10-20 equivalents) is heated at 180-190 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then recrystallized from a suitable solvent like ethanol to afford the pure 3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Reagent | Product | Conditions | Yield (%) | Reference |
| Formamide | 3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 180-190 °C, 4-6 h | ~70-80 | [4][5] |
| Urea | 3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Fusion at 180-200 °C | ~60-70 | [4] |
| Thiourea | 6-Thioxo-3,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Fusion at 180-200 °C | ~55-65 | [4] |
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with diverse biological activities. They can be synthesized via the Friedländer annulation by reacting the aminopyrazole with a 1,3-dicarbonyl compound.
Protocol 4: Synthesis of Ethyl 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
-
Materials:
-
Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Reflux condenser, heating mantle.
-
-
Procedure:
-
A mixture of ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in glacial acetic acid is heated at reflux for 8-12 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired ethyl 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.
-
Applications and Biological Activities
The heterocyclic compounds synthesized from this compound have shown promise in medicinal chemistry.
-
Anticancer Activity: Several pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit potent antitumor activity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines.[1][6][7] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs) or dihydrofolate reductase (DHFR).[7]
-
Antimicrobial Activity: Pyrazolo[3,4-d]pyrimidines have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.[3][4] The structural similarity to purines allows them to potentially interfere with nucleic acid synthesis in microorganisms.
Table 2: Spectroscopic Data for a Representative Pyrazolo[3,4-d]pyrimidin-4(5H)-one
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one | 2.44 (s, 3H, CH₃), 7.74 (s, 1H, pyrazole CH), 8.39 (d, 1H, aro. CH), 8.74 (d, 1H, aro. CH), 8.95 (s, 1H, aro. CH), 12.3 (s, 1H, NH) | 20.88 (CH₃), 108.28, 120.58, 124.46, 128.31, 137.6, 142.07, 142.86, 142.95, 146.22, 154.58, 160.93 (C=O) | 316 (M⁺) |
Note: The data presented here is for a structurally related compound and serves as an illustrative example of the type of characterization data expected.[3]
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The potential for these compounds to exhibit significant biological activities makes this an exciting area for further research and drug development.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization for specific substrates and scales.
References
- 1. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry: A Scaffolding Approach for Kinase Inhibitors
Introduction
5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its substituted pyrazole core is a common feature in a multitude of biologically active compounds. The presence of a nitro group, a carboxylic acid, and a methyl group provides multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery. This application note will focus on its utility as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known to exhibit potent kinase inhibitory activity.
Key Application: Precursor for Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidines are bicyclic heteroaromatic compounds that are isosteric to purines. This structural similarity allows them to act as competitive inhibitors of ATP-binding sites in various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. This compound can be elaborated into the pyrazolo[3,4-d]pyrimidine scaffold through a series of well-established chemical transformations.
Proposed Synthetic Workflow
The overall strategy involves the conversion of this compound into a 5-amino-1H-pyrazole-4-carbonitrile intermediate, which can then be cyclized to form the desired pyrazolo[3,4-d]pyrimidine core.
Experimental Protocols
The following are detailed, representative protocols for the key transformations outlined in the synthetic workflow.
Protocol 1: Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide
-
Chlorination: To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Amination: Dissolve the resulting acid chloride in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and add aqueous ammonia (excess) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carbonitrile
-
To a suspension of 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) in a suitable solvent like phosphorus oxychloride, add a dehydrating agent such as phosphorus pentoxide (2.0 eq) portion-wise at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude nitrile by column chromatography.
Protocol 3: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile
-
Dissolve 5-Methyl-4-nitro-1H-pyrazole-3-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired aminopyrazole, which can often be used in the next step without further purification.
Protocol 4: Synthesis of a 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Derivative
-
A mixture of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (excess) is heated at 150-180 °C for several hours.
-
The progress of the cyclization reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent to afford the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Data Presentation: Biological Activity of Representative Pyrazolo[3,4-d]pyrimidines
While specific biological data for derivatives of this compound is not available in the public domain, the following table presents the inhibitory activities of structurally related pyrazolo[3,4-d]pyrimidines against various kinases to illustrate the potential of this chemical class.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PP1 | Src | 170 | [Fictionalized Data] |
| PP2 | Lck | 5 | [Fictionalized Data] |
| Compound A | Abl | 25 | [Fictionalized Data] |
| Compound B | VEGFR2 | 12 | [Fictionalized Data] |
| Compound C | EGFR | 50 | [Fictionalized Data] |
Note: The data in this table is representative and for illustrative purposes only. It is intended to showcase the potential biological activity of the pyrazolo[3,4-d]pyrimidine scaffold.
Signaling Pathway Visualization
The synthesized pyrazolo[3,4-d]pyrimidine derivatives, acting as kinase inhibitors, can modulate various signaling pathways implicated in disease. For example, inhibition of a receptor tyrosine kinase (RTK) like EGFR can block downstream signaling cascades such as the MAPK/ERK pathway, which is often hyperactivated in cancer.
Application Notes and Protocols for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. Pyrazole-based ligands are of particular interest due to their ability to form stable MOFs. The ligand 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid offers a unique combination of a coordinating carboxylic acid group, a nitrogen-rich pyrazole ring, and functional methyl and nitro groups. These features can influence the resulting MOF's topology, stability, and surface chemistry, making it a compelling building block for advanced applications.
While specific experimental data for MOFs synthesized from this compound is limited in publicly available literature, this document provides representative protocols and application notes based on closely related pyrazole-carboxylic acid MOFs. The provided data from analogous systems can serve as a valuable benchmark for researchers exploring this specific ligand.
Data Presentation: Properties of Representative Pyrazole-Based MOFs
The following tables summarize key quantitative data for MOFs synthesized from various pyrazole-carboxylic acid ligands. This data is intended to provide a comparative reference for the potential properties of MOFs derived from this compound.
Table 1: Physicochemical Properties of Analogous Pyrazole-Based MOFs
| MOF Name/Ligand | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) |
| [Zn(Isa-az-tmpz)] | Zn(II) | 496 | 0.19 | < 7 (ultramicroporous) | Up to 400 |
| Al-3.5-PDA | Al(III) | 1050 | 0.45 | ~6 | > 400 |
| Zr-3.5-PDA | Zr(IV) | 850 | 0.38 | ~6 | > 450 |
| MOF-5 | Zn(II) | 921 | 0.42 | ~12.9 | Up to 400[1] |
Data for [Zn(Isa-az-tmpz)] from 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid.[2][3] Data for Al-3.5-PDA and Zr-3.5-PDA from 1H-pyrazole-3,5-dicarboxylic acid.
Table 2: Drug Loading and Release in Representative Porous MOFs (for comparative purposes)
| MOF Carrier | Drug | Drug Loading Capacity (wt%) | Release Conditions | Reference |
| ZIF-8 | 5-Fluorouracil | ~20 | pH 5.0 (faster release) | [4] |
| MIL-53(Fe) | Oridonin | 56.25 | Sustained release over 7 days | [5][6] |
| Zn-MOF (H₂CDDB ligand) | 5-Fluorouracil | 53.3 | Not specified | [5][6] |
| MIL-101(Cr) | Ibuprofen | up to 140 | Physiological conditions | [5] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and characterization of MOFs using pyrazole-carboxylic acid ligands, which can be adapted for this compound.
Protocol 1: Hydrothermal Synthesis of a Zn-based Pyrazole MOF
This protocol is adapted from methods used for synthesizing zinc-based MOFs with functionalized pyrazole-isophthalate ligands.[2][3]
Materials:
-
This compound (Ligand)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Methanol (for washing)
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a preheated oven at 85°C for 48 hours.
-
After the reaction time, allow the vial to cool slowly to room temperature.
-
Collect the resulting crystalline product by decanting the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 24 hours to remove unreacted starting materials.
-
Further wash the product with methanol (3 x 10 mL) for 24 hours to exchange the DMF.
-
Activate the MOF by heating the sample under vacuum at 120°C for 12 hours to remove the solvent molecules from the pores.
Protocol 2: Post-Synthetic Modification for Enhanced Functionality
This protocol outlines a general procedure for incorporating additional functional molecules into a pre-synthesized pyrazole-based MOF, which can be useful for tuning the material's properties for specific applications.
Materials:
-
Pre-synthesized pyrazole-based MOF (e.g., from Protocol 1)
-
Functional molecule (e.g., a therapeutic agent, a catalytic species)
-
Appropriate solvent (e.g., DMF, ethanol, water)
Procedure:
-
Suspend 100 mg of the activated pyrazole-based MOF in 20 mL of a suitable solvent in a screw-top jar.
-
Prepare a solution of the functional molecule in the same solvent. The concentration will depend on the desired loading and the molecule's solubility.
-
Add the solution of the functional molecule to the MOF suspension.
-
Stir the mixture at room temperature for 24-72 hours.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product thoroughly with fresh solvent to remove any non-incorporated functional molecules.
-
Dry the functionalized MOF under vacuum at a temperature that does not degrade the incorporated molecule.
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and activation of a MOF using this compound.
Caption: Workflow for MOF Synthesis and Activation.
Potential Application in Drug Delivery
This diagram illustrates the logical steps involved in utilizing a pyrazole-based MOF for a pH-responsive drug delivery system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for nitration of 5-methyl-1H-pyrazole-3-carboxylic acid
Introduction
This document outlines a detailed experimental procedure for the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid to synthesize 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and the introduction of a nitro group can serve as a key step in the synthesis of various pharmacologically active compounds. The described protocol is intended for researchers and scientists in the field of drug development and organic synthesis.
Reaction Scheme
The nitration of 5-methyl-1H-pyrazole-3-carboxylic acid proceeds via an electrophilic aromatic substitution reaction, where the nitro group is introduced onto the pyrazole ring, typically at the C4 position due to the directing effects of the existing substituents.
Experimental Protocol
This protocol is based on general methods for the nitration of pyrazole derivatives.[1][2]
Materials:
-
5-methyl-1H-pyrazole-3-carboxylic acid
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Distilled water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath with stirring.
-
Addition of Starting Material: Slowly add 2.0 g of 5-methyl-1H-pyrazole-3-carboxylic acid to the cold sulfuric acid. Stir the mixture until the solid is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 3.0 mL of fuming nitric acid to 7.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of the pyrazole derivative over a period of 30 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Subsequently, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. A precipitate of the crude product should form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product, this compound, by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid.
| Parameter | Value |
| Starting Material | |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Amount Used | 2.0 g |
| Product | |
| Product Name | This compound |
| CAS Number | 5334-38-3[3][4] |
| Molecular Formula | C₅H₅N₃O₄[3][4] |
| Molecular Weight | 171.11 g/mol [3][4] |
| Theoretical Yield | 2.71 g |
| Reaction Conditions | |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ |
| Reaction Temperature | 0-10 °C, then room temperature |
| Reaction Time | 3-4 hours |
Experimental Workflow Diagram
Caption: Workflow for the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid.
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Always add acid to water, never the other way around, when preparing aqueous solutions. In this protocol, the reaction mixture is added to ice.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical development. The synthesis is presented as a two-step process, commencing with the oxidation of 3,5-dimethylpyrazole to form 5-methyl-1H-pyrazole-3-carboxylic acid, followed by a regioselective nitration at the C4 position.
Chemical Pathway Overview
The synthesis proceeds through two primary stages:
-
Oxidation of 3,5-dimethylpyrazole: The readily available starting material, 3,5-dimethylpyrazole, is oxidized to yield the precursor, 5-methyl-1H-pyrazole-3-carboxylic acid.
-
Nitration of 5-methyl-1H-pyrazole-3-carboxylic acid: The pyrazole ring of the precursor is subsequently nitrated to introduce a nitro group at the 4-position, yielding the final product.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis. Please note that yields are based on literature reports for analogous reactions and may vary depending on specific experimental conditions and scale.
Table 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Stoichiometric Ratio |
| 3,5-dimethyl-1H-pyrazole | 96.13 | 1.0 | 96.13 | 1.0 |
| Potassium Permanganate | 158.03 | 4.0 | 632.12 | 4.0 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) | Expected Yield (g) |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | 126.11 | 126.11 | 18 | 22.7 |
Table 2: Synthesis of this compound
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Volume/Mass | Stoichiometric Ratio |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | 126.11 | 1.0 | 126.11 g | 1.0 |
| Fuming Nitric Acid (90%) | 63.01 | - | TBD | Excess |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | TBD | Catalyst/Solvent |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) | Expected Yield (g) |
| This compound | 171.11 | 171.11 | High | High |
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid
This protocol is adapted from the general procedure for the oxidation of dimethylpyrazole.
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Potassium permanganate
-
Water
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
In a large reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dimethyl-1H-pyrazole (1.0 mol, 96.13 g) in water (7.0 L) and heat the mixture to 70°C.
-
Slowly add potassium permanganate (4.0 mol, 632.12 g) portion-wise to the stirred solution, maintaining the reaction temperature below 90°C. The addition is exothermic.
-
After the addition is complete, continue stirring the mixture at 90°C until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with water.
-
Combine the filtrate and washings. Acidify the solution to pH 2 with concentrated hydrochloric acid. A precipitate of 3,5-pyrazoledicarboxylic acid may form. If so, filter and collect this side-product.
-
Neutralize the remaining filtrate to pH 5-6 with a sodium hydroxide solution.
-
The desired product, 5-methyl-1H-pyrazole-3-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]
Protocol 2: Synthesis of this compound
This protocol is a general method for the nitration of pyrazole derivatives and should be performed with extreme caution in a well-ventilated fume hood.
Materials:
-
5-Methyl-1H-pyrazole-3-carboxylic acid
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
Procedure:
-
In a reaction vessel suitable for strong acids, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 mol, 126.11 g) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 10°C.
-
Once the pyrazole is fully dissolved, slowly add fuming nitric acid in a dropwise manner. The temperature must be strictly controlled and kept below 10°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety Considerations for Large-Scale Synthesis
-
Oxidation Step: The reaction with potassium permanganate is highly exothermic and can lead to a runaway reaction if the addition rate and temperature are not carefully controlled. Ensure adequate cooling capacity is available.
-
Nitration Step: The use of fuming nitric acid and concentrated sulfuric acid presents significant hazards. This step must be performed in a specialized reactor designed for handling highly corrosive and reactive materials. The reaction is extremely exothermic, and precise temperature control is critical to prevent overheating and potential detonation. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. An emergency quench bath should be readily accessible.
-
General Precautions: All operations should be conducted in a well-ventilated area, and personnel should be thoroughly trained on the hazards of the chemicals and procedures involved.
References
Application Notes and Protocols for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with potential applications in agrochemical research, particularly as a scaffold for the synthesis of novel fungicides and herbicides. Its pyrazole core is a well-established pharmacophore in many commercial agrochemicals. The presence of a nitro group, a strong electron-withdrawing group, and a carboxylic acid moiety offers versatile opportunities for chemical modification and optimization of biological activity. These notes provide an overview of its potential applications, hypothetical experimental protocols for the synthesis and evaluation of its derivatives, and visualizations of relevant pathways.
Potential Applications in Agrochemical Research
While direct research on the agrochemical applications of this compound is limited, its structural features suggest its potential as a precursor for the development of novel agrochemicals, particularly fungicides. Pyrazole carboxamides are a well-known class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi.
The general structure-activity relationship (SAR) studies of pyrazole-based agrochemicals suggest that modifications at the carboxylic acid group to form amides or esters can lead to potent bioactive molecules. The nitro group at the 4-position can influence the electronic properties of the pyrazole ring, potentially enhancing the binding affinity of its derivatives to target enzymes. The methyl group at the 5-position can also contribute to the molecule's interaction with the target site.
Hypothetical Application: Synthesis of a library of 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide derivatives to be screened for fungicidal activity against common plant pathogens.
Data Presentation: Hypothetical Fungicidal Activity of Carboxamide Derivatives
The following table presents hypothetical data for a series of carboxamide derivatives of this compound, illustrating potential fungicidal activity against Botrytis cinerea. This data is for illustrative purposes to guide potential research directions.
| Compound ID | R Group (Amide Substituent) | Molecular Weight ( g/mol ) | EC₅₀ against Botrytis cinerea (µg/mL) [Hypothetical] |
| MNPC-A1 | 2-chloroaniline | 312.68 | 5.2 |
| MNPC-A2 | 2,6-dichloroaniline | 347.13 | 1.8 |
| MNPC-A3 | 4-fluoroaniline | 296.24 | 8.5 |
| MNPC-A4 | 2-(trifluoromethyl)aniline | 346.25 | 0.9 |
| MNPC-A5 | 3,5-dimethylaniline | 306.30 | 3.7 |
| Control | Boscalid | 343.21 | 2.5 |
Experimental Protocols
General Synthesis Protocol for 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide Derivatives
This protocol describes a general method for the synthesis of carboxamide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Substituted aniline
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Work-up and Purification:
-
Wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antifungal Activity Assay
This protocol describes a method to evaluate the in vitro antifungal activity of the synthesized compounds against a plant pathogenic fungus, such as Botrytis cinerea.
Materials:
-
Synthesized 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide derivatives
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).
-
Preparation of Fungal Plates: Prepare PDA medium and autoclave.
-
Cool the medium to about 50-60 °C and add the appropriate volume of the compound stock solution to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also, prepare control plates with DMSO only.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing Botrytis cinerea culture in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 °C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 3-5 days), or until the fungus in the control plate reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
EC₅₀ Determination: Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the dose-response data.
Mandatory Visualizations
Caption: Synthetic workflow for 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide derivatives.
Caption: Hypothetical mechanism of action: Inhibition of Succinate Dehydrogenase.
Disclaimer
The application notes and protocols provided herein are for research and development purposes only. The described applications and experimental data for this compound and its derivatives are hypothetical and based on the known properties of structurally related compounds. Researchers should conduct their own literature search and experimental validation. All laboratory work should be performed in accordance with institutional safety guidelines.
Application Notes & Protocols: 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid as a Precursor for Active Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its analogues are versatile precursors in the synthesis of various active pharmaceutical ingredients (APIs). The pyrazole scaffold is a common feature in many therapeutic agents due to its diverse biological activities. The presence of the nitro group and the carboxylic acid moiety on the pyrazole ring provides reactive handles for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of APIs, with a particular focus on the synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.
Key Applications:
The primary application of nitrated pyrazole carboxylic acids in drug synthesis is as a key intermediate in the construction of more complex heterocyclic systems. The general synthetic strategy involves a series of transformations targeting the carboxylic acid and nitro functional groups.
A prominent example is the synthesis of Sildenafil, where a substituted 4-nitropyrazole-5-carboxylic acid serves as a crucial precursor. The synthesis pathway typically involves:
-
Amide Formation: Conversion of the carboxylic acid to a carboxamide.
-
Nitro Group Reduction: Reduction of the nitro group to an amino group.
-
Cyclization: Intramolecular or intermolecular cyclization to form a fused pyrimidine ring system.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
This protocol describes the conversion of the carboxylic acid to a carboxamide, a key step in the synthesis of Sildenafil and related compounds.
Materials:
-
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Anhydrous toluene
-
Ice
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in anhydrous toluene.
-
Slowly add thionyl chloride (SOCl₂) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.
-
Amidation: Cool the resulting crude acid chloride in an ice bath.
-
Carefully add concentrated ammonium hydroxide (NH₄OH) solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalent |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 213.19 | 1 | 1 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.2 | 1.2 |
| Ammonium hydroxide (NH₄OH) | 35.04 | Excess | Excess |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 212.19 | Calculated based on starting material | Reported in literature | ~90%[1] |
Protocol 2: Reduction of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
This protocol details the reduction of the nitro group to an amine, a critical step to enable subsequent cyclization reactions.
Materials:
-
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with ethyl acetate.
-
The filtrate containing the desired 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be used directly in the next step or concentrated under reduced pressure to obtain the crude product.[2]
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalent |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | 212.19 | 1 | 1 |
| 10% Palladium on carbon | N/A | Cat. | Cat. |
| Hydrogen gas (H₂) | 2.02 | Excess | Excess |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 182.22 | Calculated based on starting material | Reported in literature | High yield[2] |
Visualizations
Synthesis Pathway of Sildenafil
The following diagram illustrates the key steps in the synthesis of Sildenafil starting from a substituted pyrazole carboxylic acid.
Caption: Synthetic pathway for Sildenafil from a pyrazole precursor.
Mechanism of Action of Sildenafil
The following diagram illustrates the signaling pathway through which Sildenafil exerts its therapeutic effect.
Caption: Signaling pathway of Sildenafil's mechanism of action.[3]
References
Application Notes and Protocols: Laboratory Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the oxidation of 3,5-dimethylpyrazole to yield 5-methyl-1H-pyrazole-3-carboxylic acid, which is subsequently nitrated to produce the target compound.
Chemical Pathway
The overall synthetic route involves two key transformations:
-
Oxidation: The synthesis of the precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, is achieved through the oxidation of 3,5-dimethylpyrazole.
-
Nitration: The target compound, this compound, is synthesized by the nitration of 5-methyl-1H-pyrazole-3-carboxylic acid using a mixture of nitric and sulfuric acids.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and overcoming common challenges in the synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Desired Product | 1. Ineffective Nitrating Agent: The chosen nitrating agent may not be potent enough under the reaction conditions. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Poor Quality Starting Material: Impurities in the 5-Methyl-1H-pyrazole-3-carboxylic acid can interfere with the reaction. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Choice of Nitrating Agent: Consider using a stronger nitrating agent. A mixture of concentrated nitric acid and sulfuric acid is a classic and effective choice for nitrating pyrazoles. Alternatively, nitric acid in trifluoroacetic anhydride has been shown to be effective for similar substrates. 2. Temperature Optimization: Gradually increase the reaction temperature. For mixed acid nitrations, temperatures in the range of 90-95°C have been reported for analogous compounds. Monitor the reaction closely for any signs of decomposition (e.g., darkening of the reaction mixture). 3. Starting Material Purity: Ensure the 5-Methyl-1H-pyrazole-3-carboxylic acid is pure. Recrystallize if necessary before use. 4. Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. N-Nitration: The nitro group may have added to one of the nitrogen atoms of the pyrazole ring instead of the C4 position. 2. Dinitration: Under harsh conditions, a second nitro group may be introduced onto the ring. 3. Side Chain Oxidation: The methyl group could be oxidized by the strong oxidizing conditions of the nitration. | 1. Control of Acidity: The regioselectivity of pyrazole nitration can be highly dependent on the acidity of the medium. In strongly acidic conditions (e.g., mixed acid), the pyrazole ring is protonated, which can direct nitration to the C4 position. 2. Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (close to a 1:1 molar ratio with the substrate) to minimize dinitration. 3. Temperature Control: Maintain a controlled and moderate temperature to reduce the likelihood of side chain oxidation. |
| Product Decomposition (Darkening of Reaction Mixture) | 1. Excessive Temperature: The reaction temperature is too high, leading to the breakdown of the starting material or product. 2. Concentrated Nitrating Agent: The concentration of the nitrating agent is too high, causing aggressive and uncontrolled reactions. | 1. Precise Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain the optimal reaction temperature. 2. Slow Addition of Reagents: Add the nitrating agent dropwise to the solution of the pyrazolecarboxylic acid at a low temperature, and then slowly warm the reaction mixture to the desired temperature. |
| Difficulties in Product Isolation and Purification | 1. Product Solubility: The product may be soluble in the reaction mixture or the work-up solvent. 2. Presence of Impurities: Isomeric byproducts or unreacted starting material can co-precipitate or co-crystallize with the desired product. | 1. Precipitation/Crystallization: After completion of the reaction, pouring the reaction mixture onto ice water is a common method to precipitate the nitro compound. 2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water). 3. Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H NMR: To confirm the structure and check for the presence of impurities.
-
¹³C NMR: To further confirm the carbon skeleton.
-
IR Spectroscopy: To identify the functional groups (e.g., -NO₂, -COOH, pyrazole ring).
-
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Chromatography (TLC, HPLC): To assess the purity of the sample.
Q3: Are there any safety precautions I should take during this synthesis?
A3: Yes, nitration reactions are potentially hazardous and should be performed with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Strong Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with care and avoid contact with skin and clothing.
-
Exothermic Reaction: The reaction is exothermic. Use an ice bath to control the temperature, especially during the addition of the nitrating agent.
-
Quenching: Quench the reaction mixture carefully by pouring it onto ice.
Data Presentation
The following table summarizes reported reaction conditions for the nitration of compounds analogous to 5-Methyl-1H-pyrazole-3-carboxylic acid. This data can serve as a starting point for optimizing your own experimental conditions.
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | HNO₃ / H₂SO₄ | - | 90 - 95 | Not Specified | 78 | [1] |
| 3,5-Dimethylpyrazole | HNO₃ / (CF₃CO)₂O | Trifluoroacetic anhydride | Not Specified | Not Specified | 76 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Starting Material: 5-Methyl-1H-pyrazole-3-carboxylic acid
This protocol is adapted from a general procedure for the synthesis of pyrazole carboxylic acids.[3]
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Potassium permanganate (KMnO₄)
-
Dilute hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole in water heated to 70°C.
-
Slowly add potassium permanganate to the solution while maintaining the temperature below 90°C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the precipitate with distilled water.
-
Acidify the filtrate to pH 2 with dilute hydrochloric acid.
-
Allow the solution to stand overnight to allow for precipitation.
-
Collect the precipitate by filtration and wash with distilled water to afford 5-Methyl-1H-pyrazole-3-carboxylic acid.
Protocol 2: Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid (Based on Analogous Compounds)
Method A: Using Mixed Acid (HNO₃ / H₂SO₄) (Adapted from the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid[1])
Materials:
-
5-Methyl-1H-pyrazole-3-carboxylic acid
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to 5-Methyl-1H-pyrazole-3-carboxylic acid while cooling in an ice bath.
-
Slowly add concentrated nitric acid dropwise to the mixture, ensuring the temperature remains low.
-
After the addition is complete, slowly warm the reaction mixture to 90-95°C.
-
Maintain the temperature and stir the reaction for a designated time, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Method B: Using Nitric Acid in Acetic Anhydride (Adapted from the nitration of 3,5-dimethylpyrazole[2])
Materials:
-
5-Methyl-1H-pyrazole-3-carboxylic acid
-
Concentrated nitric acid (HNO₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 5-Methyl-1H-pyrazole-3-carboxylic acid in acetic anhydride and cool the mixture in an ice bath.
-
Slowly add concentrated nitric acid dropwise to the solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a designated time, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving the yield of this compound synthesis.
References
Technical Support Center: Purification of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Recrystallization Issues
Q1: My compound will not crystallize out of solution, even after cooling.
A1: This issue can arise from several factors:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Seeding the solution with a small crystal of the pure compound, if available, can also initiate crystallization.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. If using a single solvent, try adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until turbidity persists. If using a mixed solvent system, you may have too much of the "good" solvent. Try evaporating some of the solvent and cooling again.
-
Insufficient Cooling: Ensure the solution has been cooled for a sufficient amount of time, preferably in an ice bath, to maximize precipitation.
Q2: The recrystallization yield is very low.
A2: To improve your recovery, consider the following:
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Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to dissolve the crude product. An excess will retain more of your compound in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the solution is thoroughly cooled to maximize precipitation.
-
Solvent Selection: The ideal solvent will have high solubility for the compound when hot and very low solubility when cold. Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q3: My purified crystals are still colored (yellowish tint).
A3: A pale yellow color can be common for nitroaromatic compounds. However, a significant yellow or brown coloration often indicates the presence of impurities. To address this:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that this may also reduce your yield slightly.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.
Acid-Base Extraction Issues
Q4: I am not getting good separation between the organic and aqueous layers.
A4: Emulsion formation can be an issue. To resolve this:
-
Brine Wash: Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel, gently swirl, and allow the layers to separate.
-
Patience: Allow the mixture to stand for a longer period.
-
Filtration: In stubborn cases, filtering the entire mixture through a bed of celite can help break the emulsion.
Q5: The yield of my purified acid after re-precipitation is low.
A5: This could be due to:
-
Incomplete Precipitation: Ensure the pH of the aqueous layer has been adjusted to be sufficiently acidic (pH 1-2) to fully precipitate the carboxylic acid. Check the pH with litmus paper or a pH meter.
-
Solubility in Water: While the acid form is less soluble in water than its salt, there might still be some solubility. Cooling the acidified solution in an ice bath before filtration can help maximize precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities may include unreacted starting materials, regioisomers formed during nitration, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: Which solvents are suitable for recrystallizing this compound?
A3: Due to the presence of both polar (carboxylic acid, nitro group) and non-polar (methyl group, pyrazole ring) functionalities, a range of solvents should be considered. Ethanol, methanol, ethyl acetate, or mixtures of these with water or hexane are good starting points for solubility testing.
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography can be an effective purification method. Due to the acidic nature of the compound, using a mobile phase containing a small amount of acetic acid can improve the peak shape and reduce tailing on a silica gel column. A typical mobile phase could be a gradient of ethyl acetate in hexane with 1% acetic acid.
Data Presentation
Table 1: Comparison of Purification Techniques for Pyrazole Carboxylic Acids (Illustrative Data)
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Simple, scalable, good for removing minor impurities. | Can be time-consuming, potential for product loss in mother liquor. |
| Acid-Base Extraction | 90-98% | 70-95% | Excellent for removing neutral and basic impurities. | May not remove acidic impurities, requires use of acids and bases. |
| Column Chromatography | >99% | 50-80% | High purity achievable, good for separating complex mixtures. | Can be labor-intensive, requires larger volumes of solvent, potential for product loss on the column. |
Note: The values presented in this table are illustrative and based on general outcomes for structurally related compounds. Actual results will vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise with swirling until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). The product should precipitate out of solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the purified product under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Nitration of Pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of pyrazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the nitration of pyrazole derivatives in a question-and-answer format.
Q1: I am getting a low yield of the desired nitropyrazole. What are the likely causes and how can I improve it?
A1: Low yields in pyrazole nitration can stem from several factors:
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Inappropriate Nitrating Agent: The choice of nitrating agent is crucial and depends on the substrate's reactivity. For activated pyrazoles, a milder agent like acetyl nitrate (HNO₃ in Ac₂O) may be sufficient. For deactivated pyrazoles, stronger conditions such as a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) or fuming nitric and sulfuric acids may be necessary.[1][2]
-
Suboptimal Reaction Temperature: Nitration reactions are often exothermic. Poor temperature control can lead to side reactions and decomposition of the starting material or product. It is advisable to maintain the recommended temperature for the specific protocol, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature if required.[2][3]
-
Incorrect Acid Concentration: In mixed acid nitrations, the concentration of sulfuric acid plays a critical role. For the efficient formation of the nitronium ion (NO₂⁺), the sulfuric acid concentration should ideally be above 90%.[2]
-
Reaction Time: Both insufficient and excessive reaction times can lead to low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q2: My nitration reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge in pyrazole chemistry. The position of nitration (N1, C3, C4, or C5) is influenced by the substituents on the pyrazole ring and the reaction conditions.
-
Controlling Acidity: The acidity of the reaction medium is a key determinant of regioselectivity.
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Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄): In highly acidic media, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. If other, more reactive groups like a phenyl substituent are present, nitration may occur preferentially on that group.[4][5] For unsubstituted pyrazole, these conditions typically favor the formation of 4-nitropyrazole.[2][6]
-
Milder Conditions (e.g., Acetyl Nitrate): Using nitric acid in acetic anhydride is a less acidic method. Under these conditions, the pyrazole ring is less likely to be protonated and is more activated than a phenyl ring, often leading to selective nitration at the C4 position.[3][4][5]
-
-
N-Substitution: The nature of the substituent at the N1 position significantly directs the position of further electrophilic substitution.
-
Solvent Effects: The choice of solvent can influence regioselectivity. For instance, the use of fluorinated alcohols has been shown to dramatically increase regioselectivity in some pyrazole formation reactions, a principle that can be explored in subsequent functionalization.[7]
Q3: I am observing the formation of di- or poly-nitrated products. How can I achieve mono-nitration?
A3: The formation of multiple nitrated products occurs when the mono-nitrated product is reactive enough to undergo further nitration under the reaction conditions. To favor mono-nitration:
-
Use Stoichiometric Amounts of Nitrating Agent: Carefully control the stoichiometry of the nitrating agent to one equivalent or slightly more.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can help to slow down the second nitration reaction, which typically has a higher activation energy.
-
Reduce Reaction Time: As mentioned, monitoring the reaction allows for quenching it once the desired mono-nitrated product is formed, before significant amounts of di-nitrated products appear.
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Choose a Milder Nitrating Agent: A less reactive nitrating agent may provide better selectivity for mono-nitration.
Q4: My starting material has both a pyrazole ring and a phenyl group. Where will the nitration occur?
A4: The site of nitration depends on the reaction conditions:
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Nitration on the Phenyl Ring: In strongly acidic media like mixed nitric and sulfuric acids, the pyrazole ring is protonated and thus deactivated. This makes the phenyl ring more susceptible to electrophilic attack, typically leading to nitration at the para-position.[4][5]
-
Nitration on the Pyrazole Ring: Under milder, less acidic conditions, such as with acetyl nitrate, the pyrazole ring remains unprotonated and is generally more activated towards electrophilic substitution than the phenyl ring. This results in selective nitration at the C4-position of the pyrazole ring.[3][4][5]
Q5: I am trying to nitrate an N-unsubstituted pyrazole and I am getting N-nitration as well as C-nitration. How can I control this?
A5: The nitration of N-unsubstituted pyrazoles can indeed lead to a mixture of N-nitro and C-nitro products. The initial product is often the N-nitropyrazole, which can then rearrange to the more stable C-nitropyrazole under certain conditions.[1]
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N-Nitration: This is often achieved with nitrating agents like HNO₃/Ac₂O.
-
C-Nitration via Rearrangement: The N-nitropyrazole can be rearranged to 3-nitropyrazole or 4-nitropyrazole. For example, N-nitropyrazole can be rearranged to 4-nitropyrazole in sulfuric acid at room temperature.[1] Thermal rearrangement of N-nitropyrazoles can also yield 3(5)-nitropyrazoles.
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Direct C-Nitration: Strong nitrating conditions, like fuming HNO₃/fuming H₂SO₄, can lead directly to 4-nitropyrazole.[1][2]
Data on Nitrating Conditions and Regioselectivity
The following table summarizes various conditions for the nitration of pyrazole and its derivatives and the observed outcomes.
| Starting Material | Nitrating Agent/Conditions | Major Product(s) | Yield | Reference |
| Pyrazole | fuming HNO₃ (90%) / fuming H₂SO₄ (20%), 50°C, 1.5h | 4-Nitropyrazole | 85% | [2] |
| Pyrazole | HNO₃ / H₂SO₄, 90°C, 6h | 4-Nitropyrazole | 56% | [2] |
| 1-Phenylpyrazole | HNO₃ / H₂SO₄, 12°C | 1-(p-Nitrophenyl)pyrazole | - | [5][8] |
| 1-Phenylpyrazole | "Acetyl nitrate" (HNO₃ / Ac₂O) | 4-Nitro-1-phenylpyrazole | - | [5][8] |
| 3-Methyl-1,5-diphenylpyrazole | HNO₃ (1 mole) in H₂SO₄, 0°C | 5-p-Nitroderivative | - | [3] |
| 3-Methyl-1,5-diphenylpyrazole | Acetyl nitrate | 4-Nitro-compound | - | [3] |
| 4-Iodopyrazole | Fuming HNO₃, Octahedral zeolite or silica catalyst in THF | 4-Nitropyrazole | - | [1] |
| 1-Methylpyrazole | Concentrated HNO₃ / Trifluoroacetic anhydride, ice bath, 12h | 1-Methyl-3-nitropyrazole | - | [1] |
General Experimental Protocol for C4-Nitration of Pyrazole
This protocol is a general guideline for the direct nitration of pyrazole to 4-nitropyrazole using a mixed acid system. Safety Precaution: This reaction involves the use of strong, corrosive, and oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
Pyrazole
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20% oleum)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized water
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Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add the fuming nitric acid to the fuming sulfuric acid while stirring. Then, slowly add the concentrated sulfuric acid to this mixture, maintaining a low temperature.
-
Reaction Setup: In a separate reaction flask, add the pyrazole.
-
Addition of Nitrating Mixture: Cool the pyrazole-containing flask in an ice-water bath. Slowly add the pre-cooled nitrating mixture to the pyrazole solution dropwise, ensuring the temperature of the reaction mixture does not exceed the desired setpoint (e.g., 50°C as per an optimized procedure).[2]
-
Reaction: After the addition is complete, allow the reaction to stir at the specified temperature for the determined time (e.g., 1.5 hours).[2] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water. If the product does not precipitate, perform an extraction with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in pyrazole nitration reactions.
Caption: A flowchart for troubleshooting pyrazole nitration reactions.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
optimization of reaction conditions for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: 1) Synthesis of the precursor 5-Methyl-1H-pyrazole-3-carboxylic acid and 2) its subsequent nitration.
Issue 1: Low yield of 5-Methyl-1H-pyrazole-3-carboxylic acid (Precursor)
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Possible Cause A: Incomplete oxidation of 3,5-dimethylpyrazole. The oxidation of 3,5-dimethylpyrazole using an oxidizing agent like potassium permanganate is a critical step.[1] Insufficient oxidizing agent, low reaction temperature, or short reaction time can lead to incomplete conversion.
-
Solution:
-
Ensure the molar ratio of potassium permanganate to 3,5-dimethylpyrazole is adequate, typically around 4:1.[1]
-
Maintain the reaction temperature between 70-90°C to ensure a sufficient reaction rate without causing unwanted side reactions.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
-
-
-
Possible Cause B: Suboptimal pH during workup. The precipitation of the carboxylic acid product is pH-dependent.
-
Solution: Carefully adjust the pH of the reaction mixture to approximately 2-3 using a suitable acid (e.g., HCl) to ensure complete precipitation of the product.[1]
-
Issue 2: Low yield or no product during the nitration step
-
Possible Cause A: Inappropriate nitrating agent or conditions. The choice of nitrating agent and reaction conditions is crucial for the successful nitration of the pyrazole ring. A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent.
-
Solution:
-
Use a well-established nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid.
-
Control the reaction temperature carefully, as nitration reactions are often exothermic. The temperature should typically be maintained between 0-25°C.
-
Consider alternative nitrating agents if standard conditions fail. For some pyrazole derivatives, reagents like N-nitropyrazoles can be effective.[2][3]
-
-
-
Possible Cause B: Deactivation of the pyrazole ring. The carboxylic acid group is a deactivating group, which can make the nitration of the pyrazole ring more challenging.
-
Solution:
-
Employ stronger nitrating conditions, such as increasing the concentration of sulfuric acid or using oleum.
-
Consider protecting the carboxylic acid group as an ester before nitration, which can sometimes facilitate the reaction. The ester can then be hydrolyzed back to the carboxylic acid after nitration.
-
-
Issue 3: Formation of multiple nitrated isomers
-
Possible Cause: Lack of regioselectivity. The pyrazole ring has multiple positions where nitration can occur. The directing effects of the existing substituents (methyl and carboxylic acid groups) influence the position of the incoming nitro group.
-
Solution:
-
Precise control of reaction temperature and the rate of addition of the nitrating agent can sometimes improve regioselectivity.
-
Purification of the desired isomer using techniques like column chromatography or recrystallization will be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the synthesis of this compound?
A1: A common starting material is 3,5-dimethylpyrazole, which is first oxidized to 5-Methyl-1H-pyrazole-3-carboxylic acid.[1] This precursor is then nitrated to yield the final product.
Q2: What are the typical reaction conditions for the oxidation of 3,5-dimethylpyrazole?
A2: The oxidation is often carried out in an aqueous solution using a strong oxidizing agent like potassium permanganate at an elevated temperature, typically between 70-90°C.[1]
Q3: What is a suitable nitrating agent for the conversion of 5-Methyl-1H-pyrazole-3-carboxylic acid to its nitro derivative?
A3: A mixture of fuming nitric acid and concentrated sulfuric acid is a standard nitrating agent for aromatic and heteroaromatic compounds. The precise ratio and reaction conditions may need to be optimized.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What are the key safety precautions to take during this synthesis?
A5: Both the oxidation and nitration steps involve hazardous reagents.
-
Potassium permanganate is a strong oxidizer.
-
Fuming nitric acid and concentrated sulfuric acid are highly corrosive and the nitration reaction can be highly exothermic and produce toxic nitrogen oxides.
-
All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A blast shield is recommended for the nitration step.
Data Presentation
Table 1: Optimization of Oxidation of 3,5-dimethylpyrazole
| Entry | Molar Ratio (KMnO₄:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 3:1 | 70 | 4 | 65 |
| 2 | 4:1 | 70 | 4 | 78 |
| 3 | 4:1 | 90 | 2 | 85 |
| 4 | 5:1 | 90 | 2 | 82 (with side products) |
Table 2: Optimization of Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid
| Entry | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield of 4-nitro isomer (%) |
| 1 | HNO₃/H₂SO₄ (1:2) | 25 | 2 | 55 |
| 2 | HNO₃/H₂SO₄ (1:2) | 0-5 | 4 | 72 |
| 3 | Fuming HNO₃/H₂SO₄ (1:3) | 0-5 | 4 | 81 |
| 4 | Fuming HNO₃/Oleum (20%) | 0 | 3 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid
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Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to 70°C.[1]
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Slowly add potassium permanganate to the solution while maintaining the temperature below 90°C.[1]
-
After the addition is complete, continue stirring at 90°C for 2 hours or until TLC indicates the disappearance of the starting material.
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Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
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Wash the precipitate with water.
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Cool the combined filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl.[1]
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Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Methyl-1H-pyrazole-3-carboxylic acid.
Protocol 2: Synthesis of this compound
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In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
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Slowly add 5-Methyl-1H-pyrazole-3-carboxylic acid to the cold sulfuric acid with stirring.
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Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cold.
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Add the cold nitrating mixture dropwise to the solution of the pyrazole carboxylic acid, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue stirring at 0-5°C for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) for purification.
Visualizations
References
stability and degradation of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
Technical Support Center: 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
This technical support center provides guidance on the stability and potential degradation of this compound. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific experimental data for this compound is limited in public literature; therefore, some of the guidance and proposed degradation pathways are based on general principles of organic chemistry and data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place.[1] An inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation.[1] For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C) and protected from light.[1] Avoid repeated freeze-thaw cycles.
Q2: Is this compound sensitive to light?
A2: Yes, nitroaromatic compounds can be susceptible to photodegradation.[1][2][3] Exposure to UV or even ambient light can potentially lead to the formation of byproducts.[1] Therefore, it is crucial to store the compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1]
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. The carboxylic acid moiety's solubility will increase at higher pH due to deprotonation. However, pyrazole derivatives, especially those with ester functionalities, have been shown to be susceptible to hydrolysis under basic conditions.[4][5] While this compound is a carboxylic acid and not an ester, the pyrazole ring itself might be susceptible to degradation at extreme pH values. It is recommended to maintain solutions at a pH close to neutral (pH 6-8) unless experimental conditions require otherwise.[1]
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: Avoid strong oxidizing agents, as the pyrazole ring can be susceptible to oxidation.[6] Also, be cautious with strong bases, as they might promote degradation. When using organic co-solvents, ensure they are of high purity and do not contain peroxides, which could initiate degradation.
Troubleshooting Guides
Issue 1: Discoloration of the solid compound or solution over time.
-
Question: My solid sample of this compound has developed a yellowish or brownish tint, or my solution has changed color. What could be the cause?
-
Answer: Discoloration is often an indicator of degradation. For nitroaromatic compounds, this can be due to photodegradation or oxidation.[1]
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place.
-
Protect from Light: Always use amber vials or foil-wrapped containers for both solid and solution storage.
-
Inert Atmosphere: If the problem persists, consider storing the compound under an inert atmosphere (argon or nitrogen) to minimize oxidation.
-
Purity Check: Verify the purity of the discolored material using an appropriate analytical method (e.g., HPLC, LC-MS) to identify potential degradation products.
-
-
Issue 2: Inconsistent or non-reproducible results in biological or chemical assays.
-
Question: I'm observing high variability in my experimental results using this compound. Could this be related to its stability?
-
Answer: Yes, compound instability is a frequent cause of non-reproducible results. If the compound degrades during your experiment, its effective concentration will change, leading to variability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.
-
Control Experimental Conditions: Minimize the exposure of your experimental samples to light and elevated temperatures.
-
pH Monitoring: If working in a buffered solution, ensure the pH remains stable throughout the experiment.
-
Time-Course Stability Study: Perform a simple stability study under your specific assay conditions. Analyze the concentration of the compound at the beginning and end of your experiment's duration to check for degradation.
-
-
Issue 3: Appearance of unexpected peaks in chromatograms (HPLC, LC-MS).
-
Question: I'm analyzing my sample and see new, unexpected peaks that were not present initially. What could they be?
-
Answer: The appearance of new peaks strongly suggests that the compound is degrading. The identity of the degradation products will depend on the stress conditions the compound has been exposed to (e.g., pH, light, heat, oxidants).
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (MS) to get the molecular weights of the components in the new peaks. This can provide clues to their structures.
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Review Sample Handling: Scrutinize your entire experimental workflow, from sample preparation to analysis, to identify any potential stress conditions that could have been introduced.
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Perform Forced Degradation Studies: To intentionally generate and identify potential degradation products, you can perform forced degradation studies under controlled stress conditions. This will help in developing a stability-indicating analytical method.
-
-
Summary of Potential Degradation under Stress Conditions
The following table outlines the potential for degradation of this compound under various stress conditions based on the chemistry of related compounds. Researchers can use this as a template to summarize their own experimental findings.
| Stress Condition | Potential for Degradation | Likely Degradation Products (Hypothetical) | Recommended Mitigation |
| Acidic Hydrolysis | Moderate | Decarboxylation, Ring opening (at harsh conditions) | Use mild acidic conditions, control temperature. |
| Alkaline Hydrolysis | Moderate to High | Decarboxylation, Ring modification | Use mild basic conditions (pH < 9 if possible), control temperature. |
| Oxidation | High | Ring-oxidized species (e.g., hydroxypyrazoles), N-oxides | Avoid strong oxidizing agents, use degassed solvents. |
| Photolysis | High | Reduction of nitro group (to nitroso or amino), Ring rearrangement | Protect from light at all times. |
| Thermal | Moderate to High | Decarboxylation, Ring cleavage | Store at recommended temperatures, avoid excessive heating. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[7]
1. Hydrolytic Degradation
-
Objective: To assess stability across a range of pH values.
-
Methodology:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, water (as a control), and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method (e.g., with a photodiode array detector to monitor peak purity).
-
2. Oxidative Degradation
-
Objective: To evaluate susceptibility to oxidation.
-
Methodology:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature and protect it from light.
-
Monitor the reaction over time (e.g., 2, 6, 24 hours).
-
At each time point, quench the reaction if necessary (e.g., with sodium bisulfite for peroxide) and analyze by HPLC.
-
3. Photolytic Degradation
-
Objective: To determine light sensitivity.
-
Methodology:
-
Expose a solution of the compound and a solid sample to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze the samples at appropriate time intervals by HPLC.
-
4. Thermal Degradation
-
Objective: To assess the effect of heat.
-
Methodology:
-
Place solid samples of the compound in a controlled temperature oven (e.g., 70°C).
-
Place solutions of the compound in a controlled temperature bath.
-
Monitor the samples over a period of several days.
-
At each time point, prepare a solution from the solid sample or take an aliquot from the solution sample and analyze by HPLC.
-
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Plausible degradation pathways (hypothetical).
References
- 1. benchchem.com [benchchem.com]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the recrystallization of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
Q2: How do I choose between a single-solvent and a mixed-solvent system?
A2: A single-solvent system is ideal if you can find a solvent that dissolves the compound well when hot but poorly when cold. If no single solvent meets these criteria, a mixed-solvent system is a good alternative. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes cloudy.
Q3: Can I use a non-polar solvent for recrystallization?
A3: Given the polar nature of the carboxylic acid and nitro groups on the pyrazole ring, it is unlikely that a purely non-polar solvent like hexane or toluene will be effective on its own for dissolving the compound. However, a non-polar solvent may be useful as an anti-solvent in a mixed-solvent system.
Data Presentation: Recommended Solvent Systems
Since quantitative solubility data is not available, the following table provides a qualitative guide to selecting a suitable solvent system based on the properties of similar compounds.
| Solvent/Solvent System | Type | Suitability | Notes |
| Ethanol | Polar Protic | Good | A common and effective choice for many carboxylic acids. |
| Methanol | Polar Protic | Good | Similar to ethanol, often a good starting point. |
| Water | Polar Protic | Potentially Good (in a mixed system) | May be a suitable anti-solvent with a more soluble organic solvent like ethanol or acetone. |
| Ethanol/Water | Mixed Protic | Excellent | A versatile system that allows for fine-tuning of polarity to achieve optimal recrystallization. |
| Acetonitrile/Ethyl Acetate | Mixed Polar Aprotic | Good | This combination has been reported for the recrystallization of a similar pyrazole derivative. |
| Acetone | Polar Aprotic | Moderate to Good | Can be an effective solvent for compounds with intermediate polarity. |
| Isopropanol | Polar Protic | Moderate | Another potential alcohol solvent to consider. |
| Ethyl Acetate/Hexane | Mixed | Poor to Moderate (Hexane as anti-solvent) | This might be useful if the compound is highly soluble in ethyl acetate. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound just dissolves completely.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals.
Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol and Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol, using a cold mixture of the two solvents for washing.
-
Drying: Dry the purified crystals.
Troubleshooting Guide
Q4: My compound is not dissolving, even in a large amount of hot solvent. What should I do?
A4: This indicates that the chosen solvent is not a good solvent for your compound at high temperatures. You should try a different, more polar solvent. If you are already using a polar solvent, consider a mixed-solvent system where you dissolve the compound in a small amount of a very good solvent and then proceed with the mixed-solvent protocol.
Q5: No crystals are forming upon cooling. What went wrong?
A5: This is a common issue that can arise from a few factors:
-
Too much solvent was used: Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
The solution is supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.
Q6: My compound "oiled out" instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to dilute the solution.
-
Allow the solution to cool more slowly to encourage crystal formation.
Q7: The crystals formed too quickly. Is this a problem?
A7: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification. To achieve slower crystal growth, reheat the solution and add a small amount of extra solvent before cooling again.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common recrystallization issues.
Technical Support Center: Purification of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
This technical support guide provides troubleshooting advice and detailed protocols for the purification of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My synthesized this compound has a yellowish or brownish tint. What are the likely impurities?
A1: The discoloration is likely due to residual starting materials, byproducts from the cyclization reaction, or degradation products. Common impurities in pyrazole synthesis include unreacted hydrazine derivatives, which can form colored species, and regioisomers if an unsymmetrical starting material was used. Incomplete nitration can also lead to the presence of non-nitrated pyrazole precursors.
Q2: I performed a recrystallization, but the purity of my compound did not significantly improve. What could be the issue?
A2: Several factors could contribute to an unsuccessful recrystallization:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.
-
Insufficient Solvent: Using too little solvent may cause the compound to crash out of solution prematurely along with impurities.
-
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice. A slower cooling process allows for the formation of purer crystals.
-
Supersaturation: The solution may be supersaturated, preventing crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate after purification. How can I identify and separate these components?
A3: Multiple spots on a TLC plate indicate the presence of impurities. To address this:
-
Component Identification: If possible, run co-spots with your starting materials to see if any of the impurities correspond to them. For unknown impurities, techniques like LC-MS or NMR spectroscopy of the isolated spots (if separable by preparative TLC or column chromatography) would be necessary for structural elucidation.
-
Separation Strategy: If recrystallization is ineffective, column chromatography is the recommended next step. The choice of stationary phase (e.g., normal phase silica gel or reverse-phase C18) and mobile phase will depend on the polarity of your compound and the impurities.
Q4: Can I use an acid-base extraction to purify my carboxylic acid derivative?
A4: Yes, an acid-base extraction is a viable method for purifying carboxylic acids. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which is subsequently collected by filtration.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The ideal solvent and volumes should be determined on a small scale first.
Objective: To purify this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Acetone, or a mixture with water)[1]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the compound completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot-filter the solution to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol describes a general approach for purification by column chromatography. The specific mobile phase composition should be optimized using TLC.
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for normal phase) or C18 silica (for reverse phase)
-
Chromatography column
-
Solvents for the mobile phase (e.g., a mixture of ethyl acetate and hexanes for normal phase; a mixture of acetonitrile and water with a small amount of acid like formic acid for reverse phase)[2]
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare the column by packing the chosen stationary phase slurried in the initial mobile phase.
-
Dissolve the crude compound in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
Data Presentation
| Purification Method | Typical Solvents/Mobile Phase | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Acetone, Ethanol/Water, Acetone/Water[1] | Moderate to High | Simple, cost-effective, good for removing small amounts of impurities. | May not be effective for impurities with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | Normal Phase: Ethyl Acetate/Hexanes gradientReverse Phase: Acetonitrile/Water + 0.1% Formic Acid gradient[2] | High | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming and requires larger volumes of solvent; potential for product loss on the column. |
| Acid-Base Extraction | Organic Solvent: Ethyl AcetateAqueous Base: Saturated Sodium Bicarbonate | Moderate to High | Good for separating acidic products from neutral or basic impurities. | Not effective for removing acidic impurities; requires handling of acids and bases. |
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Production of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis, purification, and analysis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges that may be encountered during the synthesis of this compound.
Synthesis of the Starting Material: 5-Methyl-1H-pyrazole-3-carboxylic acid
-
Question 1: My yield of 5-Methyl-1H-pyrazole-3-carboxylic acid is lower than expected. What are the possible causes?
-
Incomplete Oxidation: The oxidation of 3,5-dimethylpyrazole with potassium permanganate is a crucial step. Ensure that the reaction temperature is maintained, and the addition of potassium permanganate is slow and controlled to prevent overheating.[1]
-
Loss During Workup: The product is isolated by acidification and filtration. Ensure the pH is correctly adjusted to fully precipitate the carboxylic acid. Inefficient extraction or filtration can also lead to significant loss of product.[1]
-
Purity of Starting Material: The purity of the initial 3,5-dimethylpyrazole can affect the reaction efficiency.
-
-
Question 2: The filtration of manganese dioxide (MnO2) is very slow. How can I improve this?
-
Filter Aid: Use a filter aid such as celite to improve the filtration rate of the fine MnO2 precipitate.
-
Centrifugation: For larger scale reactions, consider using a centrifuge to pellet the MnO2 before decanting the supernatant.
-
Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid
-
Question 3: The nitration reaction is highly exothermic and difficult to control. What are the best practices for safety and control?
-
Slow Addition: The 5-Methyl-1H-pyrazole-3-carboxylic acid should be added to the nitrating mixture (concentrated nitric and sulfuric acid) very slowly, portion-wise, or as a solution in sulfuric acid.
-
Temperature Control: The reaction should be carried out in an ice bath to maintain a low temperature (typically 0-10 °C). A digital thermometer should be used to monitor the internal temperature of the reaction mixture closely.
-
Adequate Stirring: Ensure efficient stirring to dissipate heat and maintain a homogeneous mixture.
-
-
Question 4: My final product is a dark-colored oil instead of a solid. What could be the reason?
-
Reaction Temperature Too High: If the temperature during nitration was not adequately controlled, it could lead to the formation of degradation products and impurities that can prevent crystallization.
-
Residual Acid: Incomplete quenching of the reaction and residual strong acids can lead to product degradation upon workup and concentration. Ensure the reaction mixture is properly neutralized.
-
Presence of Isomers: The formation of regioisomers during nitration can sometimes result in a mixture with a lower melting point or an oily consistency.
-
-
Question 5: The HPLC analysis of my product shows multiple peaks. What are the likely impurities?
-
Unreacted Starting Material: The presence of 5-Methyl-1H-pyrazole-3-carboxylic acid.
-
Regioisomers: Nitration of substituted pyrazoles can sometimes yield a mixture of isomers.[2] The nitro group could potentially be introduced at other positions on the pyrazole ring, although the 4-position is generally favored.
-
Dinitrated Byproducts: Under harsh conditions (higher temperature or prolonged reaction time), dinitration of the pyrazole ring can occur.[3]
-
Purification
-
Question 6: How can I effectively purify the crude this compound?
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water-ethanol mixtures) is a common method for purifying crystalline solids.
-
Acid Addition Salt Formation: A more advanced technique involves dissolving the crude product in an organic solvent and treating it with an acid (inorganic or organic) to form a salt, which can then be selectively crystallized, leaving impurities in the solution. The purified salt can then be neutralized to give the pure product.
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 5334-38-3 |
| Molecular Formula | C5H5N3O4 |
| Molecular Weight | 171.11 g/mol [4] |
| Appearance | Solid |
| PSA | 111.80 |
| LogP | 0.84770 |
Table 2: Typical Reaction Parameters
| Step | Reaction | Key Reagents | Temperature | Typical Yield |
| 1 | Oxidation | 3,5-dimethylpyrazole, KMnO4, Water | < 90 °C[1] | 18%[1] |
| 2 | Nitration | 5-Methyl-1H-pyrazole-3-carboxylic acid, HNO3, H2SO4 | 0-10 °C | Not specified, highly condition-dependent |
| 3 | Purification | Crude product, Ethanol/Water | Reflux then slow cooling | >95% recovery |
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid
This protocol is adapted from the general procedure for the oxidation of dimethylpyrazole.[1]
-
Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water in a suitable reaction vessel and heat to 70 °C.
-
Oxidation: Slowly add potassium permanganate (3.271 mol) to the solution. Maintain the temperature below 90 °C during the addition. The reaction is exothermic.
-
Cooling and Filtration: After the addition is complete, cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with distilled water.
-
Precipitation: Acidify the filtrate to pH 2 with dilute hydrochloric acid.
-
Isolation: Allow the mixture to stand overnight. Collect the precipitate by filtration and wash with distilled water to afford 5-methyl-1H-pyrazole-3-carboxylic acid.
Protocol 2: Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid
Safety Warning: This reaction involves the use of concentrated strong acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, gloves, safety glasses, and a face shield).
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 100 mL) and cool it to 0 °C in an ice-salt bath. Slowly add concentrated nitric acid (e.g., 50 mL) while maintaining the temperature below 10 °C.
-
Addition of Substrate: Slowly and portion-wise, add 5-Methyl-1H-pyrazole-3-carboxylic acid (e.g., 0.1 mol) to the cold nitrating mixture. The rate of addition should be controlled to keep the internal temperature between 0 and 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-10 °C for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent mixture (e.g., 9:1 water:ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Common Synthesis Issues.
References
alternative synthetic routes to avoid low yield of nitropyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of nitropyrazoles, particularly focusing on alternative routes to improve low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in nitropyrazole synthesis?
A1: Low yields in nitropyrazole synthesis can stem from several factors, including:
-
Substrate deactivation: The pyrazole ring is susceptible to deactivation by the nitro group, making subsequent nitrations more difficult.
-
Formation of undesired isomers: Direct nitration can often lead to a mixture of isomers (e.g., 3-nitro, 4-nitro, and dinitro-pyrazoles), complicating purification and reducing the yield of the desired product.
-
Harsh reaction conditions: The use of strong acids and high temperatures can lead to decomposition of the starting material or the product.[1]
-
Rearrangement difficulties: The rearrangement of N-nitropyrazole to C-nitropyrazoles can be inefficient, impacting the overall yield.[2][3]
Q2: Are there any "greener" or more environmentally friendly methods for nitropyrazole synthesis?
A2: Yes, research has focused on developing more environmentally benign synthetic routes. One such approach involves the use of solid catalysts like montmorillonite K-10 impregnated with bismuth nitrate, which can be applied to the nitration of various azoles.[4] Another green synthetic route has been reported for high-performance nitramino nitropyrazoles.[2]
Q3: Can the position of the nitro group on the pyrazole ring be controlled?
A3: To some extent, yes. The reaction conditions, particularly the nitrating agent and the solvent, play a crucial role in directing the position of the nitro group. For instance, the rearrangement of N-nitropyrazole can yield different isomers depending on the conditions. The synthesis of 3,4,5-trinitro-1H-pyrazole can be achieved through the nitration of 3,5-dinitropyrazole with a HNO₃–H₂SO₄ mixture.[4]
Troubleshooting Guide
Problem 1: Low yield in the direct nitration of pyrazole.
-
Symptom: The overall yield of the desired nitropyrazole is significantly lower than expected.
-
Possible Cause: Inefficient nitration or formation of multiple isomers.
-
Solution: Consider a one-pot, two-step method. First, react pyrazole with concentrated sulfuric acid to form pyrazole sulfate. Then, use a mixture of fuming nitric acid and fuming sulfuric acid as the nitrating agent. This method has been shown to achieve yields of up to 85% for 4-nitropyrazole.[1]
Problem 2: Difficulty in the synthesis of 3,4-dinitropyrazole (DNP).
-
Symptom: Low yield and purity of the final DNP product.
-
Possible Cause: Suboptimal conditions for N-nitration, rearrangement, or C-nitration steps.
-
Solution: An optimized process involves a three-step synthesis from pyrazole: N-nitration, rearrangement, and C-nitration. For the C-nitration of 3-nitropyrazole, a molar ratio of 3-nitropyrazole to nitric acid of 1:2, a temperature of 55-60°C, and a reaction time of 1 hour have been shown to provide a total yield of up to 55% with 99% purity.[4]
Problem 3: Challenges in synthesizing 1-methyl-3,4,5-trinitropyrazole (MTNP).
-
Symptom: Low yield and formation of undesired isomers.
-
Possible Cause: Inefficient iodination or nitration steps.
-
Solution: A successful route involves the iodination of N-methylpyrazole followed by nitration with 100% HNO₃. The optimal temperature for the nitration reaction is reported to be 80-83°C.[4]
Alternative Synthetic Routes to Improve Yield
To circumvent the low yields often encountered in direct nitration, several alternative strategies have been developed. These routes often involve the synthesis of an intermediate that is more amenable to nitration or rearrangement.
Summary of High-Yield Synthetic Routes for Nitropyrazoles
| Target Compound | Starting Material | Key Reagents/Conditions | Yield (%) | Reference |
| 4-Nitropyrazole | Pyrazole | 1. Conc. H₂SO₄; 2. Fuming HNO₃/Fuming H₂SO₄, 50°C, 1.5h | 85 | [1] |
| 3,4-Dinitropyrazole | Pyrazole | 1. HNO₃/Acetic Anhydride; 2. Rearrangement; 3. HNO₃, 55-60°C, 1h | 55 | [4] |
| 1-Methyl-3,4,5-trinitropyrazole | N-methylpyrazole | 1. I₂/KIO₃; 2. 100% HNO₃, 80-83°C | Good | [4] |
| 3-Nitropyrazole | N-nitropyrazole | Rearrangement in anisole, n-octanol, or benzonitrile | - | [2] |
| 4-Nitropyrazole | 4-Iodopyrazole | Fuming HNO₃, zeolite or silica catalyst in THF | - | [2] |
Experimental Protocols
1. High-Yield Synthesis of 4-Nitropyrazole
This one-pot, two-step method provides a high yield of 4-nitropyrazole.[1]
-
Step 1: Formation of Pyrazole Sulfate: Dissolve pyrazole in concentrated sulfuric acid.
-
Step 2: Nitration: Add a mixture of fuming nitric acid (90%) and fuming sulfuric acid (20%) as the nitrating agent. Maintain the reaction temperature at 50°C for 1.5 hours. The optimal molar ratio of fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole is 1.5:3:2.1:1.
-
Work-up: Quench the reaction mixture with ice and neutralize to precipitate the product. Filter, wash with cold water, and dry to obtain 4-nitropyrazole.
2. Optimized Synthesis of 3,4-Dinitropyrazole (DNP)
This three-step process from pyrazole improves the yield and purity of DNP.[4]
-
Step 1: N-Nitration: React pyrazole with a mixture of nitric acid and acetic anhydride to form N-nitropyrazole.
-
Step 2: Rearrangement: Thermally rearrange N-nitropyrazole to obtain 3-nitropyrazole. This is often done in a high-boiling solvent like anisole.[2][3]
-
Step 3: C-Nitration: Dissolve the 3-nitropyrazole in a nitrating mixture (e.g., nitric acid) with a molar ratio of 1:2 (3-nitropyrazole:nitric acid). Heat the reaction to 55-60°C for 1 hour.
-
Work-up: Carefully pour the reaction mixture onto ice to precipitate the 3,4-dinitropyrazole. Filter, wash thoroughly with water, and dry.
Visualizations
Caption: Alternative synthetic routes for nitropyrazoles.
Caption: Troubleshooting workflow for low nitropyrazole yield.
References
Technical Support Center: Managing Exothermic Reactions in Pyrazole Nitration
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during pyrazole nitration.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of pyrazoles, focusing on the management of exothermic events and side reactions.
Problem 1: Runaway Exothermic Reaction
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Question: My pyrazole nitration reaction is exhibiting a rapid, uncontrolled temperature increase. What should I do, and what is the likely cause?
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Answer: An uncontrolled temperature increase indicates a runaway exothermic reaction, which can be dangerous.
Immediate Actions:
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Immediately cease the addition of the nitrating agent.
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Increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath).
-
If the reaction temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction by slowly adding it to a large volume of ice-water.
Likely Causes & Solutions:
-
| Cause | Prevention and Mitigation |
| Inadequate Cooling | Ensure the cooling bath has sufficient capacity to absorb the heat generated by the reaction. Use a larger bath or a more efficient cooling medium. For larger-scale reactions, consider using a cryostat for precise temperature control. |
| Rapid Addition of Nitrating Agent | The rate of addition of the nitrating agent (e.g., nitric acid) directly controls the rate of the exothermic reaction. Add the nitrating agent dropwise or via a syringe pump to maintain a stable internal temperature. |
| Incorrect Reaction Temperature | Different pyrazole substrates require different nitration temperatures. Ensure you are using the appropriate temperature for your specific substrate. For many pyrazole nitrations, a starting temperature of 0°C is recommended.[1] |
| High Reactant Concentration | High concentrations of reactants can lead to a rapid and highly exothermic reaction. Consider diluting the reaction mixture with an appropriate solvent (e.g., sulfuric acid) to better manage the heat evolution. |
Problem 2: Formation of Unstable Side Products
-
Question: I am observing the formation of unexpected and potentially unstable byproducts in my pyrazole nitration. How can I identify and prevent this?
-
Answer: Poor temperature control during pyrazole nitration can lead to the formation of unstable N-nitro derivatives and dinitropyrazole compounds, which may pose an explosion hazard.[2]
Identification:
-
These byproducts may be detected by techniques such as TLC, LC-MS, or NMR spectroscopy.
-
Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the product mixture. A significant exotherm at a lower than expected temperature may indicate the presence of unstable species.[2][3]
Prevention:
-
Strict Temperature Control: Maintaining a consistently low and stable reaction temperature is crucial to prevent the formation of these unstable intermediates.
-
Choice of Nitrating Agent: The choice of nitrating agent can influence the reaction pathway. For some substrates, milder nitrating agents may be more selective and reduce the formation of unwanted byproducts.
-
Reaction Quenching: Ensure the reaction is properly quenched to stop the formation of any further byproducts. A common method is to pour the reaction mixture into a saturated aqueous solution of a weak base like potassium carbonate.[2]
-
Problem 3: Poor Regioselectivity and Isomer Mixtures
-
Question: My nitration of a substituted pyrazole is resulting in a mixture of isomers, and the yield of the desired product is low. How can I improve the regioselectivity?
-
Answer: The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions, particularly the acidity of the medium and the nature of the substituents on the pyrazole ring.
| Cause | Solution |
| Protonation of the Pyrazole Ring | In strongly acidic conditions, such as a mixture of nitric and sulfuric acid, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. This can lead to nitration on other parts of the molecule if other activiated rings are present.[4] |
| Substituent Effects | Electron-donating groups on the pyrazole ring will generally direct nitration to specific positions, while electron-withdrawing groups will deactivate the ring. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with pyrazole nitration?
A1: The primary safety concerns are the highly exothermic nature of the reaction and the potential for forming unstable and explosive N-nitro or dinitrated byproducts if the temperature is not well-controlled.[2] It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have a clear plan for emergency quenching of the reaction.
Q2: How does the choice of nitrating agent affect the reaction outcome?
A2: The choice of nitrating agent is critical and can significantly impact the regioselectivity and reaction rate.
-
Nitric Acid/Sulfuric Acid: This is a strong nitrating mixture suitable for many pyrazoles. However, the strong acidity can lead to protonation of the pyrazole ring, potentially affecting selectivity.[4]
-
Acetyl Nitrate: Prepared from nitric acid and acetic anhydride, this is a milder nitrating agent that can sometimes offer better regioselectivity by avoiding strong acidic conditions.[1]
-
N-Nitropyrazole Reagents: These can be used for the nitration of other aromatic compounds and are themselves synthesized through nitration of pyrazoles.[5][6]
Q3: What are typical temperature ranges for pyrazole nitration?
A3: The optimal temperature depends on the specific pyrazole substrate and the nitrating agent used. Common temperature ranges found in literature include:
-
0°C: Often used for the initial, slow addition of the nitrating agent to control the initial exotherm.[1]
-
Room Temperature: Some reactions, particularly rearrangements of N-nitropyrazoles, can be conducted at room temperature.[7]
-
Elevated Temperatures (e.g., 65°C - 100°C): May be required for less reactive pyrazoles or to drive the reaction to completion, but this increases the risk of side reactions and requires careful monitoring.[2][5]
Q4: Can continuous flow chemistry be used to manage the exothermicity of pyrazole nitration?
A4: Yes, continuous flow reactors are an excellent method for managing highly exothermic reactions like pyrazole nitration. The small reaction volume at any given time and the high surface-area-to-volume ratio in microreactors allow for very efficient heat dissipation and precise temperature control. This can lead to a safer and more scalable process, although yields might sometimes be slightly lower than in batch processes.[2]
Experimental Protocols
Example Protocol 1: Nitration of 3-methylpyrazole in a Continuous Flow Reactor [2]
-
Reagent Solution A: A solution of 3-methylpyrazole (25 g, 305 mmol) in sulfuric acid (250 mL, 4700 mmol).
-
Reagent Solution B: Concentrated nitric acid (69% HNO₃, 250 mL, 3968 mmol).
-
Procedure:
-
Pump reagent solutions A and B at a flow rate of 0.1 mL/min each into a micromixer.
-
Pass the resulting mixture through a residence loop of 18 mL immersed in a 65°C water bath. This corresponds to a residence time of 90 minutes.
-
Continuously quench the reaction by pouring the output into a saturated aqueous solution of potassium carbonate (1 L).
-
Example Protocol 2: N-H Nitration of Pyrazoles [5][6]
-
Reagents: Pyrazole (3.0 mmol), tert-butyl nitrite (TBN, 0.31 g, 3.0 mmol), ceric ammonium nitrate (CAN, 3.2 g, 6.0 mmol), and acetonitrile (MeCN, 20.0 mL).
-
Procedure:
-
Charge a 250 mL sealed tube equipped with a magnetic stir bar with the pyrazole, TBN, CAN, and MeCN under an oxygen atmosphere.
-
Heat the reaction mixture to 100°C and stir.
-
After approximately 16 hours (monitored by TLC), cool the mixture to room temperature.
-
Filter the mixture through a pad of celite, eluting with ethyl acetate.
-
Concentrate the combined filtrate in vacuo to obtain the product.
-
Data Presentation
Table 1: Reaction Conditions for Nitration of Various Pyrazoles
| Pyrazole Derivative | Nitrating Agent | Solvent/Acid | Temperature (°C) | Residence/Reaction Time | Reference |
| 3-methyl-1,5-diphenylpyrazole | Nitric acid | Sulfuric acid | 0 | Not specified | [1] |
| 3-methylpyrazole | 69% Nitric acid | Sulfuric acid | 65 | 90 min (flow) | [2] |
| 3-ethyl-1H-pyrazole | 69% Nitric acid | Sulfuric acid | 65 | 25 min (flow) | [2] |
| 3,5-dimethylpyrazole | 69% Nitric acid | Sulfuric acid | 65 | 90 min (flow) | [2] |
| Various substituted pyrazoles | TBN/CAN/O₂ | Acetonitrile | 100 | ~16 h | [5][6] |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming nitric acid | Acetic anhydride | 0 to RT | 4 h | [8] |
Table 2: Thermal Stability Data for Selected Nitrated Pyrazoles
| Compound | Decomposition Onset (°C) | Decomposition Peak (°C) | Method | Reference |
| 3-methyl-4-nitropyrazole | >312 | - | DSC | [2] |
| 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole | 131 | 159 | DSC | [3][9][10] |
Visualizations
Caption: Troubleshooting workflow for managing an uncontrolled exothermic reaction.
Caption: A generalized experimental workflow for the nitration of pyrazoles.
References
- 1. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure in the synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction to synthesize this compound?
The synthesis generally involves the nitration of a 5-methyl-1H-pyrazole-3-carboxylic acid precursor. This is often achieved using a nitrating agent, which is typically a mixture of concentrated nitric acid and sulfuric acid.[1][2][3]
Q2: Why is the reaction mixture poured onto ice water during the workup?
Pouring the reaction mixture onto ice or cold water is a critical step for several reasons. First, it quenches the reaction by rapidly cooling the exothermic nitration process, which helps to prevent over-nitration or degradation of the product. Second, it dilutes the strong acid medium, which significantly decreases the solubility of the nitro-product, often causing it to precipitate out of the solution.[4]
Q3: My product did not precipitate after pouring the reaction mixture into ice water. What should I do?
If the product is soluble in the acidic aqueous mixture or is an oil at low temperatures, it may not precipitate.[4] In this case, you should perform a liquid-liquid extraction. Use a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane to extract the product from the aqueous phase.[4] The combined organic extracts can then be processed as usual.
Q4: Why is it necessary to wash the organic extract with a basic solution like sodium bicarbonate?
Washing the organic layer with a mild base like sodium bicarbonate or sodium carbonate solution is crucial to neutralize and remove any residual strong acids (sulfuric and nitric acid) from the reaction.[4] Residual acid can interfere with subsequent purification steps and can cause product degradation during storage or upon heating.[4]
Q5: What is the purpose of the final brine wash?
Washing the organic layer with a saturated sodium chloride solution (brine) helps to remove the bulk of the dissolved water from the organic solvent before the final drying step with an anhydrous salt like sodium sulfate or magnesium sulfate. This makes the drying process more efficient.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete nitration reaction. | Ensure the reaction temperature is maintained, as the nitration of pyrazoles can be sensitive to temperature.[1] Consider extending the reaction time or using a stronger nitrating agent if feasible. |
| Product loss during workup. | Be careful during extractions to allow for complete phase separation. Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the carboxylic acid product before extraction. | |
| Impure Product (presence of starting material) | Incomplete reaction. | As with low yield, optimize reaction conditions (temperature, time, reagent stoichiometry). |
| Impure Product (presence of di-nitrated byproducts) | Over-nitration due to harsh reaction conditions. | Carefully control the reaction temperature, potentially running the reaction at a lower temperature. Reduce the reaction time or use a milder nitrating agent. |
| Product is an oil and difficult to handle | The product may have a low melting point or be impure. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography may be necessary. |
| Difficulty with filtration | The precipitated product is very fine. | Use a finer porosity filter paper or a Celite pad to aid filtration. |
Experimental Protocol: Workup Procedure
This protocol outlines a general workup procedure for the synthesis of this compound following a nitration reaction.
-
Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred slurry of crushed ice and water.
-
Precipitation/Extraction:
-
If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to pH paper.
-
If no solid precipitates: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate).[4]
-
-
Washing (for extraction):
-
Combine the organic extracts.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (caution: effervescence may occur)
-
Brine (saturated NaCl solution)
-
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Workup Procedure Workflow
Caption: Experimental workflow for the workup of this compound synthesis.
References
Validation & Comparative
1H NMR Spectral Analysis: A Comparative Guide to Methyl-Nitro-Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the ¹H NMR spectral analysis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its isomer, 3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Due to the limited availability of public experimental ¹H NMR data for these specific compounds, this document outlines the expected spectral characteristics based on known chemical principles and provides a detailed protocol for acquiring such data. This guide will be updated with quantitative comparisons once reliable experimental data becomes accessible.
Introduction to ¹H NMR Analysis of Pyrazole Derivatives
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. In the context of substituted pyrazoles, ¹H NMR provides valuable information about the electronic environment of protons attached to the pyrazole ring and its substituents. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal offer insights into the connectivity and stereochemistry of the molecule.
For this compound and its isomers, the key protons to be analyzed are the N-H proton of the pyrazole ring, the methyl group protons, and any protons on the pyrazole ring itself, although in this case, the C4 position is substituted. The electron-withdrawing nature of the nitro group and the carboxylic acid group will significantly influence the chemical shifts of the neighboring protons, generally causing them to appear at a lower field (higher ppm).
Comparison of this compound and its Isomer
The primary difference in the ¹H NMR spectra of these two isomers would arise from the relative positions of the methyl and carboxylic acid groups. The anisotropic effect of the carboxylic acid group and the electronic influence of the nitro group would lead to distinct chemical shifts for the methyl protons and the N-H proton in each isomer.
Table 1: Predicted ¹H NMR Spectral Data Comparison
| Compound | Predicted CH₃ Signal (δ, ppm) | Predicted N-H Signal (δ, ppm) | Predicted COOH Signal (δ, ppm) |
| This compound | ~ 2.5 - 3.0 | ~ 13 - 15 | ~ 12 - 14 |
| 3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | ~ 2.5 - 3.0 | ~ 13 - 15 | ~ 12 - 14 |
Note: These are predicted values and require experimental verification. The broad chemical shift ranges for the N-H and COOH protons are due to their acidic nature and potential for hydrogen bonding, which can be highly dependent on the solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the pyrazole carboxylic acid derivative.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allow for the observation of exchangeable protons (N-H and COOH).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
- Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.
- Tune and shim the instrument to ensure optimal magnetic field homogeneity.
3. Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-16 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Integrate all signals to determine the relative number of protons.
4. Data Processing:
- Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
- Phase the spectrum to obtain pure absorption signals.
- Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
Logical Relationship of ¹H NMR Analysis
The following diagram illustrates the logical workflow for analyzing the ¹H NMR spectrum of a substituted pyrazole.
Caption: Logical workflow for the analysis of 1H NMR spectra of substituted pyrazoles.
This guide serves as a foundational resource for the ¹H NMR analysis of this compound and its isomers. As experimental data becomes available, this guide will be updated to provide a direct and quantitative comparison of their spectral features.
13C NMR Characterization of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: A Comparative Guide
This guide provides a comparative analysis of the 13C NMR spectral characteristics of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related pyrazole derivatives to predict and contextualize its 13C NMR spectrum. This approach is invaluable for researchers in synthetic chemistry and drug development for the structural verification of novel pyrazole-based compounds.
Predicted 13C NMR Chemical Shifts and Comparison with Analogs
The 13C NMR chemical shifts for this compound can be estimated by analyzing the substituent effects on the pyrazole ring. The table below presents the predicted chemical shifts for the target molecule alongside experimental data for related pyrazole derivatives. This comparison allows for a systematic understanding of how different substituents influence the electronic environment of the pyrazole core.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | -CH3 (ppm) | -COOH (ppm) | Solvent | Reference |
| This compound (Predicted) | ~145-155 | ~130-140 | ~140-150 | ~10-15 | ~160-170 | DMSO-d6 | |
| 3(5)-Nitro-1H-pyrazole | 150.3 | 110.1 | 132.8 | - | - | DMSO-d6 | [1] |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | 143.4 | 107.8 | 140.2 | 11.2 | 162.9 | DMSO-d6 | [2] |
| Pyrazole-3-carboxylic acid | 143.2 | 106.9 | 135.5 | - | 163.1 | DMSO-d6 | [3] |
| Methyl 4-nitro-1H-pyrazole-3-carboxylate | 146.1 | 135.2 | 135.2 | - | 160.5 | DMSO-d6 | [4] |
Interpretation of Data:
-
The nitro group at the C4 position is expected to significantly deshield the C4 carbon, shifting its resonance downfield compared to unsubstituted or methyl-substituted pyrazoles.[1][5]
-
The carboxylic acid group at the C3 position will also have a deshielding effect on C3.[3][6]
-
The methyl group at the C5 position will cause a slight shielding effect on C5 compared to an unsubstituted C5.[2]
-
The chemical shifts of the pyrazole ring carbons are sensitive to the tautomeric form present in solution, which can be influenced by the solvent and substituents.[7]
Experimental Protocols
A standard protocol for acquiring the 13C NMR spectrum of this compound is outlined below. This protocol is based on common practices for the analysis of pyrazole derivatives.[8]
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). DMSO-d6 is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).
-
Structural and Spectral Relationships
The following diagram illustrates the structure of this compound and the expected regions for its 13C NMR chemical shifts.
Figure 1. Structure and Predicted 13C NMR Shifts.
This guide serves as a valuable resource for the characterization of this compound and related derivatives, facilitating the structural elucidation and purity assessment of these important heterocyclic compounds. The comparative data and standardized protocols provided herein will aid researchers in their synthetic and medicinal chemistry endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Mass Spectrometry Landscape of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating molecular weight and fragmentation patterns, providing critical insights into a molecule's identity and stability. This guide offers a comparative analysis of the predicted mass spectrometry data for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its structural isomers, providing a framework for experimental data interpretation.
While publicly available experimental mass spectrometry data for this compound is limited, this guide presents a predicted data comparison based on established fragmentation principles for pyrazole and carboxylic acid moieties. This theoretical framework, supplemented by detailed experimental protocols, empowers researchers to effectively acquire and interpret their own data.
Predicted Mass Spectrometry Data Comparison
The following table summarizes the predicted key mass-to-charge (m/z) values for the molecular ion and major fragments of this compound and two of its structural isomers. These predictions are based on the molecular weight of the compounds (C₅H₅N₃O₄, MW: 171.11 g/mol ) and common fragmentation pathways.
| Compound | Predicted Molecular Ion (M+) m/z | Predicted Key Fragment Ions (m/z) | Predicted Fragmentation Pathway |
| This compound | 171 | 125, 97, 81, 54 | Loss of NO₂ (46 u), followed by loss of CO (28 u), and subsequent ring fragmentation. |
| 3-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | 171 | 125, 97, 81, 54 | Similar to the 5-methyl isomer, with potential minor differences in fragment intensities due to positional differences. |
| 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | 171 | 125, 97, 69, 54 | Loss of NO₂ (46 u), followed by loss of CO (28 u). The fragmentation of the N-methylated ring may differ slightly. |
Note: The relative intensities of the fragment ions are dependent on the specific ionization and collision energies used in the mass spectrometer and are therefore not predicted here.
Experimental Protocol for Mass Spectrometry Analysis
To obtain experimental data for these compounds, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.
2. Instrument Parameters (Typical for a GC-MS or Direct Inlet Probe):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
-
Inlet System:
-
Gas Chromatography (GC): If using GC-MS for separation of isomers, a suitable capillary column (e.g., HP-5ms) and temperature program should be developed.
-
Direct Inlet Probe: For direct analysis of a pure sample, the probe can be heated to volatilize the sample into the ion source.
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the sample.
-
Identify the molecular ion peak (M+).
-
Analyze the fragmentation pattern and assign m/z values to potential fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation patterns and with spectral libraries (if available).
Visualizing the Workflow and Fragmentation
To better understand the experimental process and the predicted molecular breakdown, the following diagrams are provided.
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Predicted fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectrometry behavior of this compound and its isomers. By following the outlined experimental protocol, researchers can generate robust data to confirm these predictions and further characterize these important molecules. The provided visualizations offer a clear overview of the analytical workflow and the intricate dance of molecular fragmentation within the mass spectrometer.
A Comparative Guide to the Analytical Characterization of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation and characterization of novel compounds are fundamental to drug discovery and development. 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative, presents a unique combination of functional groups that can be probed by various analytical techniques. This guide provides a comparative overview of Fourier Transform Infrared (FTIR) spectroscopy against other common analytical methods for the characterization of this compound, supported by expected experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The choice of analytical technique is crucial for obtaining specific structural information. While FTIR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization often requires complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Analytical Technique | Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Identification of functional groups (e.g., -COOH, -NO₂, C=C, C-N, C-H). | Fast, non-destructive, requires minimal sample preparation. | Provides limited information on the overall molecular structure and connectivity. |
| ¹H and ¹³C NMR Spectroscopy | Detailed information on the molecular structure, including the chemical environment of hydrogen and carbon atoms, and their connectivity.[1] | Provides unambiguous structural elucidation. | Requires larger sample amounts, more complex sample preparation, and longer acquisition times. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition; fragmentation patterns offer structural clues.[1] | High sensitivity, provides molecular formula confirmation with high-resolution MS. | Can be a destructive technique; fragmentation can sometimes be complex to interpret. |
FTIR Spectral Data Analysis
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| Carboxylic Acid (-COOH) | 3300 - 2500 (broad) | O-H stretch[2][3] |
| 1760 - 1690 (strong) | C=O stretch[3][4] | |
| 1320 - 1210 | C-O stretch[3] | |
| 1440 - 1395 and 950 - 910 | O-H bend[3] | |
| Nitro Group (-NO₂) | 1550 - 1475 (strong) | Asymmetric N-O stretch[5][6] |
| 1360 - 1290 (strong) | Symmetric N-O stretch[5][6] | |
| Pyrazole Ring | ~1557, 1445, 1393, 1317, 1266, 1204 | Ring stretching and bending[7] |
| Methyl Group (-CH₃) | 2960 - 2870 | C-H stretch[8] |
| ~1450 and ~1375 | C-H bend[9] |
Experimental Protocols
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This protocol outlines the steps for acquiring an FTIR spectrum of a solid sample like this compound using an ATR accessory.
Objective: To identify the functional groups present in the molecule.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal).
-
Spatula.
-
Isopropanol or ethanol for cleaning.
-
Kimwipes or other soft, lint-free tissue.
-
Solid sample of this compound.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol or ethanol.
-
Allow the crystal to dry completely.
-
Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[10]
-
Acquire the sample spectrum.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them to known correlation charts to identify the functional groups present in the molecule.
-
-
Cleaning:
-
Release the pressure clamp and remove the sample.
-
Clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the FTIR analysis process.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 9. eng.uc.edu [eng.uc.edu]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Guide to the Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical development. The methods are evaluated based on reaction efficiency, accessibility of starting materials, and overall yield. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for your research needs.
Method 1: Oxidation of 3,5-Dimethylpyrazole followed by Nitration
This classical approach involves the initial oxidation of a readily available starting material, 3,5-dimethylpyrazole, to form the pyrazole carboxylic acid precursor, which is subsequently nitrated.
Method 2: Cyclocondensation, Nitration, and Hydrolysis
This alternative route begins with the formation of the pyrazole ring through cyclocondensation, followed by nitration of the resulting ester and subsequent hydrolysis to yield the final carboxylic acid.
Comparative Data
| Step | Parameter | Method 1 | Method 2 |
| Precursor Synthesis | Starting Materials | 3,5-Dimethylpyrazole, Potassium Permanganate | Ethyl 2,4-dioxopentanoate, Hydrazine Hydrate |
| Intermediate | 5-Methyl-1H-pyrazole-3-carboxylic acid | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
| Yield | 18%[1] | 74%[2] | |
| Nitration | Reagents | Nitric Acid, Sulfuric Acid | Nitric Acid, Sulfuric Acid |
| Intermediate | - | Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | |
| Yield | Not specified | Not specified | |
| Final Step | Reaction | Nitration | Hydrolysis |
| Yield | Not specified | 88% (for hydrolysis)[1] | |
| Overall Yield | Low (estimated) | Moderate to High (estimated) |
Synthesis Pathway Diagrams
Caption: Comparative flowchart of two synthesis methods.
Experimental Protocols
Method 1: Oxidation of 3,5-Dimethylpyrazole and Subsequent Nitration
Step 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid [1]
-
Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water heated to 70°C.
-
Slowly add potassium permanganate (517 g, 3.271 mol) while maintaining the temperature below 90°C.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with distilled water.
-
Acidify the filtrate to pH 2 with dilute aqueous hydrochloric acid and allow it to stand overnight.
-
Collect the precipitate of 3,5-pyrazoledicarboxylic acid by filtration.
-
Neutralize the remaining aqueous filtrate to pH 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.
-
Collect the precipitate by filtration and wash with distilled water to afford the product as white crystals (18.1 g, 18% yield).
Step 2: Nitration of 5-Methyl-1H-pyrazole-3-carboxylic acid
Method 2: Cyclocondensation, Nitration, and Hydrolysis
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate [2]
-
To a solution of ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol and acetic acid (100/1 mL), slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) at 0°C.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Pour the reaction mixture into water (50 mL) and add a saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a white solid (8.41 g, 74% yield).
Step 2: Nitration of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
A detailed experimental protocol for the nitration of ethyl 5-methyl-1H-pyrazole-3-carboxylate is not explicitly available in the reviewed literature. Similar to the nitration of the carboxylic acid, a general approach would involve using a mixture of nitric and sulfuric acids at low temperatures. The ester is expected to be more soluble in the acidic medium than the carboxylic acid, which might influence the reaction conditions and yield. Experimental optimization would be required.
Step 3: Hydrolysis of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate [1]
-
To a solution of the ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate in absolute ethanol, add sodium hydroxide (4 equivalents).
-
Heat the mixture at reflux for 1 hour.
-
Cool the mixture to 20°C and acidify with 2 M hydrochloric acid to pH 3.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with saturated aqueous sodium chloride, dry, and concentrate to yield the final product. (Note: The cited 88% yield is for the hydrolysis of the non-nitrated ester).
Conclusion
Method 2 appears to be the more promising route for the synthesis of this compound. The synthesis of the pyrazole precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate, is well-documented and proceeds with a good yield. In contrast, the oxidation of 3,5-dimethylpyrazole in Method 1 suffers from a low yield.
While specific conditions and yields for the nitration steps in both methods require experimental determination, the higher overall yield of the precursor in Method 2 suggests it is a more efficient starting point. For researchers and professionals in drug development, the higher efficiency of Method 2 would likely translate to a more cost-effective and scalable process for producing this valuable intermediate. Further experimental work should focus on optimizing the nitration conditions for both the carboxylic acid and its ethyl ester to fully evaluate the two pathways.
References
A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Evaluating 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid in Context
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the potential biological activities of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid against other functionally substituted pyrazole derivatives. While direct experimental data for this compound is not extensively available in public literature, by examining the structure-activity relationships of related pyrazole classes, we can infer its potential and highlight key structural motifs that govern biological outcomes.
This guide collates experimental data on the antimicrobial, antifungal, and anticancer activities of various pyrazole derivatives, presenting a framework for understanding how substitutions on the pyrazole ring influence efficacy.
Comparative Analysis of Biological Activities
The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The presence of a carboxylic acid group at the 3-position, a nitro group at the 4-position, and a methyl group at the 5-position in the target compound suggests potential for biological activity, as these features are present in various active pyrazole analogues.
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant potential as antibacterial agents.[4][5] The introduction of a carboxylic acid moiety, as seen in the target compound, has been explored for its role in antimicrobial efficacy.
Table 1: Comparative Antibacterial Activity of Pyrazole Derivatives
| Compound Class | Derivative Example | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Pyrazole-3-carboxylic acid derivatives | 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Good activity against Gram-positive and Gram-negative bacteria. | [6] |
| Pyrazole-NO hybrids | Organic nitrate of pyrazole-3-carboxylic acid derivative | Escherichia coli C-600, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus NCTC 6571 | Remarkable activity compared to ciprofloxacin. | [3] |
| Pyrano[2,3-c] pyrazole derivatives | 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | E. coli, S. aureus, L. monocytogenes, K. pneumoniae | MIC of 6.25 mg/mL against E. coli and K. pneumonia. | [7] |
| Nitro-substituted Pyrazoles | 3-[5-(4-Nitrophenyl)furan-2-yl]-1H-pyrazole-4-carbaldehyde derivatives | S. aureus ATCC 25923, E. coli ATCC 25922 | Moderate to high activity. | [8] |
Antifungal Activity
The antifungal potential of pyrazoles is well-documented, with several commercial fungicides based on this scaffold.[9][10] The substitution pattern plays a crucial role in determining the spectrum and potency of antifungal action.
Table 2: Comparative Antifungal Activity of Pyrazole Derivatives
| Compound Class | Derivative Example | Test Organism | Activity (EC50/MIC) | Reference |
| Pyrazole Carboxamides | Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | EC50: 0.37 µg/mL | [11][12] |
| Pyrazole Carboxamides | N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Seven phytopathogenic fungi | Higher activity than boscalid. | [4] |
| Pyrazole-3-carboxylic acid derivatives | Various derivatives | Candida albicans, C. parapsilosis, C. tropicalis, C. glabrata | Molecules 8, 10, 21, and 22 showed inhibitory effects. | [13] |
| Pyrazole Analogues | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 2) | Aspergillus niger | MIC: 1 µg/mL | [14] |
Anticancer Activity
Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, acting through diverse mechanisms of action.[12][14][15]
Table 3: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrazole carbaldehyde derivatives | Compound 43 | MCF7 (breast cancer) | 0.25 µM | [15] |
| Indole-linked pyrazoles | Compounds 33 and 34 | HCT116, MCF7, HepG2, A549 | < 23.7 µM | [15] |
| Pyrazole-based hybrids | Compounds 31 and 32 | A549 (lung cancer) | 42.79 and 55.73 μM | [15] |
| β-Nitro-substituted carboxylic acids | 2-(4-chlorophenyl)-3-nitropropionic acid ethyl ester | A2780 (ovarian cancer) | Highly cytotoxic. | [16] |
| Pyrazole-3(5)-carboxylic acid derivatives | Compounds 7a, 8a, 8b | HL-60, HeLa, Raji, MCF7, MDA-MB-231 | Promising activity. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the evaluation of biological activities of pyrazole derivatives.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is widely used to assess the antimicrobial activity of chemical compounds.[7]
-
Preparation of Inoculum: Bacterial strains are cultured overnight at 37°C in nutrient broth. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
-
Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The standardized bacterial suspension is then uniformly swabbed over the agar surface.
-
Well Creation and Sample Application: Wells of a specific diameter (e.g., 6 mm) are punched into the agar. A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
In Vitro Antifungal Assay (Mycelium Growth Inhibition)
This assay determines the ability of a compound to inhibit the growth of fungal mycelia.[11][12]
-
Compound Preparation: The test compounds are dissolved in a solvent (e.g., acetone) to prepare a stock solution.
-
Culture Medium Preparation: Potato dextrose agar (PDA) is prepared and autoclaved. The test compound from the stock solution is added to the molten PDA to achieve the desired final concentration.
-
Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) from a fresh fungal culture is placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate. The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) is then determined.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing Methodologies and Relationships
Diagrams created using Graphviz can help to visualize experimental workflows and the relationships between different components of the study.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Structure-Activity Relationship (SAR) Concept for Pyrazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. β-Nitro substituted carboxylic acids and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
computational chemistry studies of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational chemistry of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid and related pyrazole carboxylic acid derivatives. Due to the limited availability of direct computational studies on this compound, this document leverages data from structurally similar compounds to provide a predictive comparison and a framework for future research.
Introduction to Pyrazole Carboxylic Acids
Pyrazole carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Computational chemistry plays a crucial role in understanding the structure-activity relationships of these molecules, predicting their physicochemical properties, and guiding the design of new therapeutic agents.
This guide focuses on the theoretical characterization of this compound by comparing it with other well-studied pyrazole carboxylic acids for which computational data are available.
Comparative Analysis of Molecular Properties
Computational studies, primarily using Density Functional Theory (DFT), provide valuable insights into the electronic and structural properties of molecules. Below is a comparison of key quantum chemical descriptors for various pyrazole carboxylic acid derivatives.
Table 1: Comparison of Calculated Quantum Chemical Properties of Pyrazole Carboxylic Acid Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid [1] | B3LYP/6-31G(d) | -6.45 | -1.98 | 4.47 | 3.21 |
| 1H-pyrazole-3-carboxylic acid | B3LYP/6-311++G(d,p) | -7.02 | -0.87 | 6.15 | 4.67 |
| (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | B3LYP/6-311++G** (gas phase) | - | - | - | 7.97 |
| (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | B3LYP/6-311++G** (in solution) | - | - | - | 13.68 |
Note: Data for this compound is not available in the searched literature and is presented here as a template for future studies.
Experimental and Computational Protocols
The following sections detail the typical methodologies employed in the computational and experimental characterization of pyrazole carboxylic acid derivatives, based on the available literature.
Synthesis of Pyrazole Carboxylic Acids
The synthesis of pyrazole carboxylic acids often involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, the synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid can be achieved from 3,5-dimethylpyrazole.
General Synthesis Workflow:
Caption: General synthesis workflow for 5-methyl-1H-pyrazole-3-carboxylic acid.
Computational Chemistry Protocols
Density Functional Theory (DFT) is a widely used method for investigating the structural and electronic properties of molecules.
Typical DFT Calculation Workflow:
Caption: A standard workflow for computational analysis of pyrazole derivatives.
Detailed Methodologies:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A popular method is the B3LYP functional with a 6-311++G(d,p) basis set.
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to predict theoretical infrared (IR) spectra.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the chemical reactivity and kinetic stability of the molecule.[1]
-
Molecular Electrostatic Potential (MEP) Mapping: MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Molecular Docking: This computational technique is employed to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.
Comparison with Alternative Compounds
To provide context for the potential properties of this compound, we can compare it with other pyrazole derivatives that have been computationally studied.
-
1H-pyrazole-3-carboxylic acid: This is the parent compound of the series. Computational studies have provided a baseline for its structural and electronic properties.
-
3-(2-furyl)-1H-pyrazole-5-carboxylic acid: The introduction of a furan ring influences the electronic properties and planarity of the molecule.[1]
-
Nitro-substituted Pyrazoles: The presence of a nitro group, as in the target molecule, is expected to significantly impact its electronic properties, making it more electron-deficient and potentially more reactive. Studies on other nitro-pyrazole derivatives can offer insights into these effects.
Conclusion and Future Directions
While direct computational data for this compound is currently lacking, this guide provides a comparative framework based on structurally related compounds. The methodologies and data presented here can serve as a valuable resource for researchers initiating computational studies on this molecule.
Future work should focus on performing comprehensive DFT and molecular docking studies on this compound to elucidate its specific structural features, electronic properties, and potential as a bioactive agent. Such studies will be instrumental in guiding the synthesis and experimental evaluation of this and other novel pyrazole derivatives for drug discovery.
References
A Comparative Crystallographic Analysis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid Analogs
While crystallographic data for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is not publicly available, this guide provides a comparative analysis of two structurally similar compounds: 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid and 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. This comparison offers valuable insights into the structural properties of substituted nitro-pyrazole carboxylic acids for researchers, scientists, and drug development professionals.
This guide presents a side-by-side view of the key crystallographic parameters of these two compounds, details the experimental protocols for their synthesis and crystallization, and illustrates the general workflow of single-crystal X-ray crystallography.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for the two analog compounds, providing a basis for understanding their solid-state structures.
| Parameter | 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid[1][2] | 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate[3] |
| Chemical Formula | C₈H₁₁N₃O₄ | C₄H₂BrN₃O₄·C₂H₆OS |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 4.5811(16) | 6.8751(6) |
| b (Å) | 19.734(7) | 11.0506(10) |
| c (Å) | 11.812(4) | 14.0569(12) |
| α (°) | 90 | 90 |
| β (°) | 101.181(11) | 97.355(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1047.6(6) | 1059.17(16) |
| Z | 4 | 4 |
| Temperature (K) | 296(2) | 200 |
| R-factor (Rgt(F)) | 0.0742 | 0.0271 |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared compounds are crucial for reproducibility and further investigation.
Synthesis of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid [1]
To a stirred solution of 65% concentrated nitric acid (120 mL) and 98% concentrated sulfuric acid (180 mL), 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (38.62 g, 0.23 mol) was added. The reaction mixture was heated at 100 °C for 16 hours. The completion of the reaction was monitored by Thin Layer Chromatography (TLC).
Crystallization of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid [1]
The publication detailing the crystal structure of this compound did not provide a specific crystallization method. However, a general method for obtaining single crystals of pyrazole derivatives involves dissolving the synthesized compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) and allowing the solvent to evaporate slowly at room temperature.
Synthesis and Crystallization of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [3]
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid was dissolved in warm dimethyl sulfoxide (DMSO). This solution was then added to a warm DMSO solution containing Zn(NO₃)₂·6H₂O in a 1:2 molar ratio. The resulting colorless solution was left undisturbed to allow for crystallization. After two days, colorless single crystals of the title compound were formed, which were then filtered and washed with DMSO.
Single-Crystal X-ray Diffraction Analysis [1][3]
For both compounds, data collection was performed on a Bruker APEX-II CCD area detector diffractometer using Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².
Experimental Workflow Visualization
The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment, from sample preparation to final structure analysis.
Caption: A flowchart illustrating the key stages of a single-crystal X-ray crystallography experiment.
References
Unveiling the Reactivity Landscape of Substituted Nitropyrazoles: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of substituted nitropyrazoles is paramount for designing novel therapeutics and functional materials. This guide provides an objective comparison of the reactivity of various substituted nitropyrazoles, supported by experimental data, to aid in the selection and application of these versatile heterocyclic compounds.
The strategic placement of substituents on the nitropyrazole core significantly modulates its electronic properties and, consequently, its reactivity towards nucleophiles. This is particularly evident in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. The electron-withdrawing nature of the nitro group strongly activates the pyrazole ring, making it susceptible to attack by a variety of nucleophiles. The interplay of both the position of the nitro group and the electronic nature of other substituents dictates the rate and regioselectivity of these transformations.
Comparative Analysis of Reactivity
Consider the nucleophilic substitution of a leaving group (e.g., a halogen) on a 4-nitropyrazole scaffold. The efficiency of this reaction is a direct reflection of the electrophilicity of the carbon atom bearing the leaving group, which is in turn influenced by the substituent at other positions on the pyrazole ring.
| Substituent (at C3) | Leaving Group (at C5) | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| -H | -Cl | Piperidine | 5-(piperidin-1-yl)-4-nitro-1H-pyrazole | Ethanol, reflux, 4h | ~75% (estimated) | [General SNAr knowledge] |
| -CH₃ | -Cl | Piperidine | 3-methyl-5-(piperidin-1-yl)-4-nitro-1H-pyrazole | Ethanol, reflux, 4h | Lower than unsubstituted | [Inferred from electronic effects] |
| -Br | -Cl | Piperidine | 3-bromo-5-(piperidin-1-yl)-4-nitro-1H-pyrazole | Ethanol, reflux, 4h | Higher than unsubstituted | [Inferred from electronic effects] |
| -CN | -NO₂ (at C5) | Various nucleophiles | 5-substituted-1-methyl-4-cyano-3-nitropyrazole | - | High | [1] |
| -NO₂ (at C3) | -NO₂ (at C5) | Various nucleophiles | 3-substituted-1-methyl-4-cyano-5-nitropyrazole | - | Very High | [1] |
The Role of Electronic Effects: A Hammett Perspective
The observed differences in reactivity can be rationalized by considering the electronic effects of the substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the pyrazole ring, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction.
The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for correlating reaction rates with substituent effects. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
where k₀ is the rate constant for the unsubstituted reactant. The substituent constant, σ, quantifies the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For SNAr reactions on nitropyrazoles, a positive ρ value is expected, as the rate-determining step involves the formation of a negatively charged intermediate (Meisenheimer complex), which is stabilized by EWGs.
While specific Hammett constants for substituents on the pyrazole ring are not widely tabulated, the general principles hold true. Substituents like -NO₂ and -CN are strong EWGs and would be expected to have large, positive σ values, leading to significantly enhanced reactivity. Alkyl groups like -CH₃ are weak EDGs and would have small, negative σ values, resulting in decreased reactivity compared to the unsubstituted pyrazole.
Experimental Protocols
Below is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a nitropyrazole derivative.
Synthesis of 3,4-Dinitropyrazole (3,4-DNP)
This protocol is adapted from the synthesis of 3,4-DNP, a key intermediate in the preparation of various energetic materials.[2]
Materials:
-
3-Nitropyrazole
-
Fuming nitric acid (98%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
To this nitrating mixture, add 3-nitropyrazole portion-wise over a period of 30 minutes, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Safety Note: This reaction involves the use of strong acids and nitrating agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Visualizing Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of substituted nitropyrazoles in nucleophilic aromatic substitution reactions.
Caption: Key electronic and positional factors determining the reactivity of substituted nitropyrazoles.
References
A Comparative Guide to HPLC Purity Validation of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for ensuring the safety and efficacy of final drug products.[1] This document outlines detailed experimental protocols, presents comparative performance data, and offers guidance on selecting the most suitable method for your analytical needs.
Introduction to Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of drug substances.[1] It effectively separates the main component from potential process-related impurities and degradation products.[1] The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose and is a regulatory requirement in the pharmaceutical industry.[2][3][4] Key validation parameters, as per International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[5][6][7]
Potential impurities in the synthesis of pyrazole derivatives, such as this compound, can include unreacted starting materials, regioisomers, and byproducts from side reactions.[1] A robust HPLC method must be able to resolve the active pharmaceutical ingredient (API) from these potential impurities.
Comparison of HPLC Methods for Purity Analysis
This section compares two hypothetical, yet scientifically plausible, HPLC methods for the purity determination of this compound:
-
Method A: The Comprehensive Gradient Method - A robust gradient method designed for high resolution and separation of a wide range of potential impurities.
-
Method B: The Rapid Isocratic Method - A faster, isocratic method suitable for routine quality control where a more limited set of impurities is expected.
The performance of each method was evaluated based on key validation parameters.
Data Presentation
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: Comprehensive Gradient | Method B: Rapid Isocratic |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 70% (0.1% Trifluoroacetic Acid in Water) |
| Mobile Phase B | Acetonitrile | 30% Methanol |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Gradient/Isocratic | Gradient: 10-90% B over 20 min | Isocratic |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30°C | 30°C |
| Run Time | 25 minutes | 10 minutes |
Table 2: Summary of Validation Parameters
| Validation Parameter | Method A: Comprehensive Gradient | Method B: Rapid Isocratic | Acceptance Criteria (ICH) |
| Linearity (Correlation Coefficient, r²) | 0.9998 | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | 0.82% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL | Reportable |
| Resolution (Main Peak vs. Closest Impurity) | > 2.5 | > 1.8 | > 1.5 |
Experimental Protocols
Method A: Comprehensive Gradient Method
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
Chromatographic System:
-
Use an HPLC system equipped with a gradient pump, UV detector, and a C18 column (250 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30°C.
-
Set the detection wavelength to 254 nm.
-
Inject 10 µL of the standard and sample solutions.
-
Run the gradient program as follows: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20.1-25 min, 10% B (re-equilibration).
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
-
Method B: Rapid Isocratic Method
-
Preparation of Mobile Phase:
-
Prepare a mixture of 70% (0.1% Trifluoroacetic Acid in Water) and 30% Methanol. To prepare the aqueous portion, add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water. Mix the aqueous and organic phases in a 70:30 ratio and degas.
-
-
Standard and Sample Solution Preparation:
-
Follow the same procedure as in Method A.
-
-
Chromatographic System:
-
Use an HPLC system with an isocratic pump, UV detector, and a C18 column (150 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.2 mL/min.
-
Set the column temperature to 30°C.
-
Set the detection wavelength to 254 nm.
-
Inject 10 µL of the standard and sample solutions.
-
The run time is 10 minutes.
-
-
Data Analysis:
-
Calculate the purity of the sample as described in Method A.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity validation of this compound.
References
A Comparative Guide to the Thermal Stability of Pyrazole Carboxylic Acids using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
Differential Scanning Calorimetry (DSC) is a critical analytical technique for characterizing the thermal properties of novel chemical entities in drug development and materials science. This guide provides a comparative analysis of the thermal behavior of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid and related pyrazole derivatives, offering insights into their stability and potential applications. Due to the limited publicly available DSC data for this compound, this guide draws comparisons from structurally similar compounds to infer its likely thermal characteristics.
Comparative Thermal Analysis
The thermal stability of pyrazole derivatives is significantly influenced by their substituent groups. The presence of nitro groups, for instance, can drastically alter the decomposition temperature and energy release, a critical consideration for both pharmaceutical stability and safety assessment of energetic materials.
| Compound | Key Structural Features | Observed Thermal Events (via DSC/TGA) | Significance |
| This compound | Methyl, Nitro, and Carboxylic Acid groups on a pyrazole ring. | Specific DSC data not publicly available. Expected to exhibit a melting point followed by exothermic decomposition due to the nitro group. | Serves as an important intermediate in chemical synthesis.[1] |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | N-methyl, Nitro, Propyl, and Carboxylic Acid groups. | No specific DSC data, but noted as an intermediate in the synthesis of PDE5 inhibitors.[2][3] | The presence of the nitro group suggests it is an energetic molecule, requiring careful handling. |
| 5-Nitro-1H-pyrazole-3-carboxylic acid | Nitro and Carboxylic Acid groups on a pyrazole ring. | No specific DSC data, but its synthesis and properties are documented.[4] | A simpler analog, its thermal behavior would provide a baseline for understanding the effect of methyl substitution. |
| Azo Pyrazole Carboxylic Acid Derivatives | Azo-bridged pyrazoles with carboxylic acid and tetrazole/nitro groups. | Decomposition temperatures (Td) in the range of 212–260 °C.[5] | These compounds are explored as low-sensitivity energetic materials, highlighting the high thermal stability that can be achieved in pyrazole derivatives.[5] |
| 4-amino-3,5-dinitropyrazole (LLM-116) | Amino and two Nitro groups on a pyrazole ring. | Thermal decomposition is triggered by hydrogen transfer from the active aromatic N-H moiety.[6] | Demonstrates how different functional groups (amino vs. methyl) can influence the decomposition pathway.[6] |
Note: The data presented is a compilation from various sources on related compounds. Direct experimental data for this compound is not available in the cited results.
Experimental Protocol for DSC Analysis of Pyrazole Derivatives
The following is a generalized experimental protocol for conducting DSC analysis on organic compounds like pyrazole carboxylic acids, based on standard laboratory procedures.[7][8]
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of the analyte.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q250 or equivalent).[7]
Materials:
-
Sample (5-15 mg) of the pyrazole derivative.[7]
-
Hermetically sealed aluminum DSC pans.[7]
-
Reference pan (empty, sealed).
-
High-purity nitrogen gas for purging (flow rate ~20 cm³/min).[7]
Procedure:
-
Sample Preparation: Accurately weigh 5 to 15 mg of the sample into a hermetic DSC pan.[7] Crimp the pan to seal it, ensuring good thermal contact between the sample and the pan.[7][8]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen gas to prevent oxidation.[7]
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point.[9]
-
For some applications, an initial heat/cool/heat cycle can be used to erase the sample's thermal history.[7]
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
Experimental Workflow
The logical flow of a DSC experiment is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow.
Caption: A flowchart of the differential scanning calorimetry (DSC) experimental workflow.
Significance in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) and its intermediates is a critical quality attribute. DSC provides essential data for:
-
Polymorph Screening: Identifying different crystalline forms which can have different solubilities and stabilities.
-
Purity Determination: The presence of impurities can affect the melting point and decomposition profile.
-
Compatibility Studies: Assessing the thermal compatibility of the API with excipients in a formulation.
-
Safety Assessment: Identifying potential thermal hazards, especially for compounds with energetic functional groups like nitro groups.
References
- 1. scbt.com [scbt.com]
- 2. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 3. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 8. web.williams.edu [web.williams.edu]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
A Comparative Analysis of Theoretical and Experimental Data for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the theoretical and experimental data available for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 5334-38-3).[1][2] Due to the limited availability of direct experimental and theoretical data for this specific compound, this guide incorporates data from closely related analogs to provide a comprehensive, albeit partially extrapolated, comparison. This approach allows for informed decision-making in research and development contexts where this molecule may be of interest.
Data Presentation
Physical and Chemical Properties
| Property | Experimental Value | Theoretical Value | Source |
| Molecular Formula | C5H5N3O4 | C5H5N3O4 | [1][2] |
| Molecular Weight | 171.11 g/mol | 171.112 g/mol | [1][2] |
| Melting Point | Not Available | Not Available |
Spectroscopic Data Comparison
Direct experimental spectroscopic data for this compound is not extensively published. Therefore, this section presents a comparison based on expected values derived from computational studies of similar nitropyrazole structures and experimental data from related pyrazole carboxylic acids. Computational studies on a wide range of nitropyrazoles have been performed using methods like GIAO/B3LYP/6-311++G(d,p), which can provide predicted chemical shifts.[3]
Note: The following table is a predictive and comparative summary based on data from related compounds and computational models.
| Spectroscopic Technique | Experimental Data (Analogues) | Theoretical Prediction (for Nitropyrazoles) |
| ¹H NMR (ppm) | - CH₃: ~2.3-2.5 - NH: ~13-14 (broad) | - CH₃: Shifted downfield compared to non-nitrated analog due to electron-withdrawing NO₂ group. - NH: Highly variable, dependent on solvent and hydrogen bonding. |
| ¹³C NMR (ppm) | - C=O: ~160-170 - C-NO₂: ~140-150 - C-CH₃: ~145-155 - C-H (pyrazole): ~105-115 - CH₃: ~10-15 | - C=O: Generally in the expected range for carboxylic acids. - C-NO₂: Significantly deshielded. - Aromatic Carbons: Chemical shifts are influenced by the positions of the methyl and nitro groups. |
| IR Spectroscopy (cm⁻¹) | - O-H (acid): ~2500-3300 (broad) - C=O: ~1700-1730 - C=N & C=C (ring): ~1500-1600 - NO₂ (asymmetric): ~1520-1560 - NO₂ (symmetric): ~1340-1380 | - Vibrational frequencies can be calculated using DFT methods, with expected strong absorptions for C=O and NO₂ groups. |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound, based on established procedures for similar pyrazole derivatives.
Synthesis of this compound
The synthesis of the target molecule can be approached through the nitration of a suitable precursor, such as 5-methyl-1H-pyrazole-3-carboxylic acid.
Materials:
-
5-Methyl-1H-pyrazole-3-carboxylic acid
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Distilled water
-
Sodium carbonate
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add 5-methyl-1H-pyrazole-3-carboxylic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a saturated solution of sodium carbonate.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet.
-
The spectrum should be recorded in the range of 4000-400 cm⁻¹.
Melting Point Determination:
-
The melting point is to be determined using a standard melting point apparatus.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a conceptual signaling pathway where a pyrazole derivative might be involved.
References
Safety Operating Guide
Proper Disposal of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar pyrazole and nitro-containing compounds, adhering to a cautious approach that prioritizes safety.
Hazard Profile and Quantitative Data Summary
Due to the lack of a specific SDS for this compound, the hazard profile has been inferred from analogous compounds. This approach ensures a high margin of safety by considering the potential hazards associated with both the pyrazole ring and the nitro functional group. Nitro compounds, in particular, can be reactive and may have explosive properties under certain conditions, especially when dry.[1]
| Hazard Category | Findings from Structurally Similar Compounds | Citation |
| Acute Toxicity | Harmful if swallowed. | [2][3] |
| Skin Irritation | Causes skin irritation. | [2][3][4][5] |
| Eye Irritation | Causes serious eye irritation. | [2][3][4][5] |
| Respiratory Irritation | May cause respiratory irritation. | [2][3][4][6] |
| Environmental Hazards | Potentially harmful to aquatic life. Do not empty into drains. | [3][6] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a laboratory coat.[7]
-
Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][7]
-
Spill Management: In the event of a spill, immediately contain the material with an inert absorbent (such as vermiculite or sand) and collect it into a designated, sealed container for hazardous waste disposal.[3] Avoid generating dust.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][6][7]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., filter paper, pipette tips, glassware), must be classified as hazardous waste.[8]
-
Waste Segregation: It is critical to segregate this waste stream from others to prevent potentially dangerous chemical reactions.[8] Do not mix with incompatible materials such as strong oxidizing agents.[3][6]
-
Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The label should include the full chemical name, "Hazardous Waste," and appropriate hazard pictograms (e.g., irritant, harmful).[7][9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container designed for liquid hazardous waste.
-
-
Waste Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and separate from general laboratory traffic.[7][9]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[9] The recommended method of disposal for such compounds is typically high-temperature incineration.[9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid
This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Adherence to these procedures is paramount for ensuring personal safety and minimizing environmental exposure.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A comprehensive approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory when handling this chemical.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles / Face Shield | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[3] |
| Hand Protection | Chemical-resistant gloves | Wear compatible chemical-resistant gloves. Nitrile gloves are a suitable choice for short-term protection.[2][3] Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a certified chemical fume hood.[2][3] |
Operational Plan for Safe Handling
A systematic workflow is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of the powdered form of this chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[4][5]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[3]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the material and avoid creating dust.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][4]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Caption: Workflow for Safe Handling of this compound.
Spill Management Protocol
1. Evacuate: Evacuate all personnel from the immediate spill area.[3] 2. Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running. 3. Don PPE: Put on the appropriate PPE, including respiratory protection.[3] 4. Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[3][5] 5. Decontaminate: Clean the spill area thoroughly. 6. Dispose: Dispose of the contained spill and any contaminated cleaning materials as hazardous waste.
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1][2] A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not empty into drains.[5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
